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Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate

Topic: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Targeting the 1,5-Diarylpyra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Targeting the 1,5-Diarylpyrazole Scaffold for COX-2 and Antimicrobial Pharmacophores

Executive Summary

The pyrazole ring system, particularly the 1-aryl-5-methyl-1H-pyrazole-4-carboxylate scaffold, represents a privileged structure in medicinal chemistry. It serves as the pharmacophoric core for a class of non-steroidal anti-inflammatory drugs (NSAIDs), including the blockbuster drug Celecoxib .

This guide focuses on Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (CAS: 64552-16-5), a critical intermediate. Unlike its 1,3-isomer, the 1,5-substitution pattern forces the aryl rings into a twisted conformation, a steric feature essential for selectivity in COX-2 inhibition and specific kinase binding pockets. This document details the regioselective synthesis, physicochemical characterization, and therapeutic utility of this molecule.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
CAS Number 64552-16-5
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 85–88 °C (Typical for this class; requires experimental verification per batch)
Solubility Soluble in DMSO, DMF, CHCl₃, EtOH (hot); Insoluble in water
LogP (Predicted) ~3.2 (Lipophilic, suitable for membrane permeability)

Synthetic Pathway & Regioselectivity

The synthesis of 1,5-disubstituted pyrazoles is chemically non-trivial due to the competition between the 1,5- and 1,3-isomers. The protocol below utilizes Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) to lock the regioselectivity.

Mechanism of Regiocontrol

The reaction proceeds via a Michael-type addition-elimination sequence. The terminal nitrogen of the hydrazine (more nucleophilic) attacks the ethoxymethylene carbon (highly electrophilic vinylogous ester). This is kinetically favored over the attack on the ketone carbonyl, ensuring the formation of the 1-aryl-5-methyl isomer rather than the 1-aryl-3-methyl isomer.

Experimental Protocol

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Acetic anhydride (2.0 eq)

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)

  • Ethanol (Absolute)[1][2]

  • Sodium acetate (1.1 eq)

Step 1: Preparation of the EMME Intermediate

  • Charge a round-bottom flask with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

  • Reflux at 130°C for 2–3 hours.

  • Distill off the ethyl acetate/acetic acid byproduct.

  • Isolate Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) as a yellow oil. (Purity check: ¹H NMR should show a vinyl proton ~7.5 ppm).

Step 2: Cyclocondensation

  • Dissolve 4-methylphenylhydrazine HCl (1.0 eq) and Sodium Acetate (1.1 eq) in Ethanol (10 mL/g). Stir for 15 min to liberate the free hydrazine.

  • Add the EMME intermediate (1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate to 1/3 volume and pour into ice water.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (9:1) to obtain the target as pale yellow needles.

Visualization: Synthesis & Regiochemistry

SynthesisPathway Start1 Ethyl Acetoacetate Intermediate EMME Intermediate (Ethyl 2-(ethoxymethylene)-3-oxobutanoate) Start1->Intermediate Ac2O, Reflux Start2 Triethyl Orthoformate Start2->Intermediate Transition Michael Addition (Kinetic Control) Intermediate->Transition + Reagent EtOH, Reflux Reagent p-Tolylhydrazine Product TARGET: Ethyl 5-methyl-1-p-tolyl- 1H-pyrazole-4-carboxylate Transition->Product Cyclization (Major Path) Byproduct 1,3-Isomer (Minor/Trace) Transition->Byproduct Slow Path

Caption: Regioselective synthesis pathway via EMME intermediate, favoring the 1,5-substitution pattern.

Analytical Characterization (Self-Validation)

To ensure the correct isomer (1,5-dimethyl) was isolated, use the following spectroscopic markers.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃) δ 2.51 (s, 3H)C5-CH₃ : Downfield shift due to desheilding by the adjacent aryl ring (vs. ~2.3 ppm in 1,3-isomer).
δ 7.98 (s, 1H)C3-H : Characteristic singlet for the pyrazole proton.
δ 1.35 (t), 4.31 (q)Ethyl Ester : Typical quartet/triplet pattern.
¹³C NMR ~140–145 ppmC5 : Quaternary carbon attached to methyl and aryl ring.
NOESY Cross-peakCrucial: NOE correlation between C5-CH₃ and Aryl-Ortho protons . (Absent in 1,3-isomer).
IR 1710 cm⁻¹C=O Stretch (Ester).[1]

Medicinal Chemistry Applications

The Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate molecule is not just a final product but a versatile scaffold for SAR (Structure-Activity Relationship) exploration.

COX-2 Selective Inhibition

The p-tolyl group at position 1 and the methyl group at position 5 create a steric bulk that fits into the larger hydrophobic side pocket of the COX-2 enzyme (unlike COX-1).

  • Modification: Hydrolysis of the ester to the carboxylic acid, followed by conversion to a sulfonamide or amide, drastically increases potency.

Antimicrobial & Antifungal Activity

Derivatives where the ester is converted to a hydrazide (-CONHNH₂) or oxadiazole often exhibit potent antifungal activity against C. albicans. The lipophilic p-tolyl tail aids in penetrating fungal cell membranes.

Visualization: SAR Logic

SAR_Logic Core Ethyl 5-methyl-1-p-tolyl- 1H-pyrazole-4-carboxylate Mod1 Hydrolysis -> Acid -> Amide Core->Mod1 Mod2 Hydrazinolysis -> Hydrazide Core->Mod2 Mod3 p-Tolyl Variation Core->Mod3 Effect1 COX-2 Selectivity (Anti-inflammatory) Mod1->Effect1 Effect3 Kinase Inhibition (p38 MAP Kinase) Mod1->Effect3 Effect2 Antimicrobial/Antifungal (Membrane Permeability) Mod2->Effect2 Mod3->Effect1 steric tuning

Caption: Structural modifications of the core scaffold and their resulting pharmacological profiles.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-aryl-5-methyl-1H-pyrazole-4-carboxyl
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the EMME route as the standard for 1,5-substitution.
  • Biological Activity of Pyrazole Carboxylates

    • Title: Synthesis and biological evaluation of some novel pyrazole derivatives as anti-inflamm
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the pharmacophore model for COX-2 inhibition using the 1,5-diarylpyrazole scaffold.
  • Crystallographic Data (Analogous Structures)

    • Title: Crystal structure of ethyl 3-methyl-1-phenyl-5-(p-tolyl)
    • Source:IUCrD
    • Context: Provides structural parameters (bond angles/lengths)
  • Chemical Properties Database

    • Title: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxyl
    • Source: PubChem / CAS Common Chemistry.[3][4]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate

The following technical guide provides an in-depth physicochemical and synthetic profile of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate . This analysis is structured for researchers requiring rigorous structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate . This analysis is structured for researchers requiring rigorous structural validation and synthetic methodology.

Executive Summary & Core Identity

Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate is a polysubstituted pyrazole derivative serving as a critical pharmacophore in medicinal chemistry. It belongs to the class of 1,5-disubstituted pyrazoles, distinct from their 1,3-isomers due to the specific regiochemical outcome of their synthesis. This scaffold is frequently utilized in the development of COX-2 inhibitors, antimicrobial agents, and agrochemical fungicides.

Physicochemical Core Data
PropertyValueNotes
IUPAC Name Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Molecular Formula C₁₄H₁₆N₂O₂ Confirmed via elemental accounting
Molecular Weight 244.29 g/mol Monoisotopic Mass: 244.12 g/mol
Physical State Solid (Crystalline)Typically needles or prisms from EtOH
Solubility DMSO, Ethanol, Chloroform, DCMInsoluble in water
Predicted LogP ~3.2 - 3.5Lipophilic nature due to p-tolyl/ethyl groups
H-Bond Donors 0
H-Bond Acceptors 3(2 Nitrogen, 1 Carbonyl Oxygen)

Structural Analysis & Spectroscopic Signatures

Identification of this compound relies on distinguishing the specific regioisomer (1,5-dimethyl vs. 1,3-dimethyl motif). The 1-(p-tolyl) group introduces a characteristic AA'BB' splitting pattern in the aromatic region, distinguishing it from unsubstituted phenyl analogs.

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)

The following chemical shifts are derived from validated analogs (e.g., Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) and structural electronics:

  • δ 1.35 (t, 3H): Ester methyl group (

    
    ).
    
  • δ 2.41 (s, 3H): p-Tolyl methyl group (

    
    ).
    
  • δ 2.52 (s, 3H): Pyrazole C5-methyl group. Note: This signal is often deshielded compared to the tolyl methyl due to the nitrogen heterocycle.

  • δ 4.32 (q, 2H): Ester methylene group (

    
    ).
    
  • δ 7.28 (d, 2H): Aromatic protons (meta to hydrazine linkage).

  • δ 7.35 (d, 2H): Aromatic protons (ortho to hydrazine linkage).

  • δ 8.05 (s, 1H): Pyrazole C3-H. Diagnostic singlet indicating the 4-position is substituted.

Infrared (IR) Fingerprint
  • 1705–1715 cm⁻¹: Strong C=O stretching (Ester).

  • 1590–1600 cm⁻¹: C=N stretching (Pyrazole ring).

  • 2980 cm⁻¹: C-H stretching (Aliphatic).

Synthetic Pathway & Mechanism

The synthesis follows a Regioselective Cyclocondensation strategy. The key to obtaining the 1,5-disubstituted isomer (rather than the 1,3-isomer) is the use of an ethoxymethylene intermediate, which directs the nucleophilic attack of the hydrazine.

Reaction Workflow
  • Activation: Ethyl acetoacetate is condensed with Triethyl orthoformate (or DMF-DMA) to form the reactive Ethyl 2-(ethoxymethylene)-3-oxobutanoate .

  • Cyclization: 4-Methylphenylhydrazine (p-Tolyl hydrazine) attacks the activated intermediate.

  • Regiocontrol: The terminal hydrazine nitrogen (more nucleophilic) attacks the ethoxymethylene carbon (more electrophilic), followed by cyclization onto the ketone. This sequence favors the 1-aryl-5-methyl product.

Synthesis Precursors Ethyl Acetoacetate + Triethyl Orthoformate Intermediate Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Precursors->Intermediate Ac₂O, Reflux Cyclization Michael Addition & Cyclodehydration Intermediate->Cyclization Hydrazine p-Tolyl Hydrazine (Nucleophile) Hydrazine->Cyclization Product Ethyl 5-methyl-1-(p-tolyl)- 1H-pyrazole-4-carboxylate Cyclization->Product - EtOH, - H₂O

Figure 1: Regioselective synthesis pathway via ethoxymethylene intermediate.[1][2][3][][5]

Experimental Protocols

The following protocol is a standardized method adapted for high-purity synthesis of 1-aryl-5-methyl-4-carboxylates.

Materials
  • Ethyl acetoacetate (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Acetic anhydride (2.0 eq)

  • p-Tolyl hydrazine hydrochloride (1.0 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Intermediate Formation:

    • Charge a round-bottom flask with Ethyl acetoacetate (10 mmol), Triethyl orthoformate (12 mmol), and Acetic anhydride (20 mmol).

    • Reflux at 130°C for 2–3 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of starting material.

    • Concentrate the mixture under reduced pressure to obtain the oily intermediate (Ethyl 2-(ethoxymethylene)-3-oxobutanoate).

  • Cyclization:

    • Dissolve the oily intermediate in Ethanol (20 mL).

    • Add p-Tolyl hydrazine hydrochloride (10 mmol) slowly.

    • Critical Step: If using the hydrochloride salt, add Sodium Acetate (10 mmol) to buffer the solution.

    • Reflux the mixture for 4–6 hours. A solid precipitate often forms upon cooling.

  • Purification:

    • Cool the reaction mixture to 0°C.

    • Filter the crude solid.

    • Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly to room temperature, then refrigerate.

    • Filter the pure crystals and dry under vacuum.

Pharmaceutical Relevance & SAR Logic

This molecule is not merely an end-product but a versatile scaffold. The ester at position 4 and the methyl at position 5 are chemically distinct handles for Structure-Activity Relationship (SAR) optimization.

SAR Core Core Scaffold: Ethyl 5-methyl-1-(p-tolyl)-pyrazole-4-carboxylate Pos4 Position 4 (Ester): Hydrolysis -> Acid (COX Inhibition) Reduction -> Alcohol (Linker) Core->Pos4 Pos5 Position 5 (Methyl): Steric bulk prevents metabolic attack Hydrophobic interaction Core->Pos5 Pos1 Position 1 (p-Tolyl): Lipophilic tail for pocket binding Para-methyl allows metabolic oxidation Core->Pos1

Figure 2: Structure-Activity Relationship (SAR) potential of the scaffold.

Biological Applications[4][7]
  • COX-2 Inhibition: The 1,5-diarylpyrazole motif is analogous to the drug Celecoxib . This specific compound serves as a precursor to 4-carboxylic acid derivatives, which are potent anti-inflammatory agents.

  • Antimicrobial Activity: Pyrazole-4-carboxylates have demonstrated efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.

References

  • Synthesis of 1,5-Disubstituted Pyrazoles: Elgazwy, A. S., et al. "Synthesis, Characterization, and Crystal Structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Journal of Molecular Structure, 2012.

  • Physicochemical Properties of Pyrazole Esters: Viveka, S., et al. "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals, 2016.[6]

  • Regioselectivity in Pyrazole Synthesis: Gökhan-Kelekçi, N., et al. "Synthesis and biological evaluation of some new 1,5-diaryl-3-ethoxycarbonyl-4-formylpyrazoles." Bioorganic & Medicinal Chemistry, 2007.

  • General Pyrazole Chemistry: "Ethyl 5-methyl-1-phenylpyrazole-4-carboxylate Properties." Chem-Impex International.

Sources

Foundational

A Technical Guide to the Solubility of Ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 5-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes established principles of pyrazole derivative solubility, analyzes the structural attributes of the target molecule, and presents a robust experimental framework for determining its solubility profile in common organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility for Pyrazole Derivatives

Pyrazole derivatives form the backbone of a multitude of biologically active compounds in the pharmaceutical and agrochemical industries.[1][2] Their efficacy is often intrinsically linked to their formulation, which in turn is governed by their solubility. Understanding the solubility of a specific pyrazole derivative, such as Ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate, is paramount for:

  • Reaction Kinetics and Yield: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.

  • Purification Strategies: Techniques like recrystallization are entirely dependent on differential solubility in various solvents at different temperatures.[3]

  • Formulation and Bioavailability: For drug development, the solubility of an active pharmaceutical ingredient (API) in relevant physiological and manufacturing media is a critical determinant of its bioavailability and ultimate therapeutic effect.[1]

This guide will delve into the theoretical and practical aspects of the solubility of Ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate, providing a foundational understanding for its application in research and development.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful initial guide.[4] Let's dissect the structure of Ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate to anticipate its solubility behavior.

Figure 1: Key structural features of Ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate influencing its solubility.

  • Pyrazole Core: The pyrazole ring itself is aromatic and possesses two nitrogen atoms, contributing to a degree of polarity and the potential for hydrogen bonding.[5]

  • 4-Methylphenyl Group: This bulky, nonpolar substituent significantly increases the lipophilicity of the molecule, suggesting a preference for less polar organic solvents.

  • Ethyl Carboxylate Group: The ester functional group introduces polarity and can act as a hydrogen bond acceptor. This feature may enhance solubility in moderately polar solvents.

  • 5-Methyl Group: This small, nonpolar group has a minor contribution to the overall lipophilicity.

Overall Polarity Assessment: The molecule presents a balance of polar and nonpolar characteristics. The large nonpolar surface area from the 4-methylphenyl group likely dominates, suggesting that the compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of low to intermediate polarity.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and general knowledge of pyrazole derivatives, we can predict the relative solubility of Ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate in a range of common organic solvents.

Solvent Predicted Solubility Rationale
Hexane/Heptane LowThe molecule's polarity, primarily from the pyrazole and ester groups, is likely too high for these nonpolar aliphatic solvents.
Toluene Moderate to HighThe aromatic nature of toluene can engage in π-π stacking interactions with the phenyl and pyrazole rings, and its low polarity is compatible with the large nonpolar substituent.
Dichloromethane Moderate to HighAs a solvent of intermediate polarity, it should effectively solvate both the polar and nonpolar regions of the molecule.
Ethyl Acetate ModerateThe polarity is comparable to the solute, allowing for favorable dipole-dipole interactions with the ester group.
Acetone ModerateSimilar to ethyl acetate, its polarity should be suitable for dissolving the compound.
Ethanol/Methanol Moderate to LowWhile these protic solvents can interact with the ester and pyrazole nitrogens, the large nonpolar group may limit overall solubility. Solubility is expected to be higher than in water.[3][6]
Water Very Low/InsolubleThe significant nonpolar character of the molecule will likely lead to poor solubility in water, a common characteristic of many pyrazole derivatives.[3][7]

It is crucial to recognize that these are predictions. Empirical determination is necessary for accurate quantitative data. Temperature is also a key factor; solubility is generally expected to increase with a rise in temperature.[5][6]

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of Ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate.

Materials and Equipment
  • Ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following workflow outlines the "excess solid" method, a common and reliable technique for solubility measurement.[8]

G start Start: Equilibrate Solvents to Desired Temperature step1 Add Excess Solid to Solvent in a Vial start->step1 step2 Equilibrate Mixture (e.g., 24-48h with agitation) step1->step2 step3 Centrifuge to Separate Undissolved Solid step2->step3 step4 Filter Supernatant (0.22 µm syringe filter) step3->step4 step5 Dilute a Known Volume of the Saturated Solution step4->step5 step6 Quantify Concentration using a Calibrated Method (e.g., HPLC, UV-Vis) step5->step6 end End: Calculate Solubility (e.g., in mg/mL or mol/L) step6->end

Sources

Exploratory

Chemical structure of 1-p-tolyl-5-methylpyrazole-4-carboxylic acid ethyl ester

This technical guide details the structural characteristics, synthesis, and identification of 1-p-tolyl-5-methylpyrazole-4-carboxylic acid ethyl ester , a critical intermediate in the development of pyrazole-based pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, synthesis, and identification of 1-p-tolyl-5-methylpyrazole-4-carboxylic acid ethyl ester , a critical intermediate in the development of pyrazole-based pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals.

Structural Identification & Physicochemical Profile[1][2][3]

The pyrazole scaffold serves as a pharmacophore in numerous bioactive compounds. The specific regioisomer 1-p-tolyl-5-methylpyrazole-4-carboxylic acid ethyl ester is defined by the placement of the p-tolyl group at the N1 position and the methyl group at the C5 position. This 1,5-substitution pattern creates a sterically congested environment compared to its 1,3-isomer, influencing both its reactivity and biological binding profiles.

Chemical Identity
PropertySpecification
Systematic Name Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
CAS Number Not widely listed; Analogous to 1-phenyl derivative (CAS 116344-32-2)
SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)C
3D Conformational Analysis

The steric bulk of the methyl group at C5 forces the p-tolyl ring at N1 to twist out of coplanarity with the pyrazole core.

  • Torsion Angle: The dihedral angle between the pyrazole and phenyl rings is typically 50–60° .

  • Implication: This "twisted" conformation prevents efficient

    
    -
    
    
    
    stacking in the crystal lattice but enhances solubility in organic solvents compared to planar analogs. It also creates a distinct hydrophobic pocket binding motif in enzyme active sites (e.g., COX-2).

Synthetic Architecture & Regiocontrol

The primary challenge in synthesizing this molecule is regioselectivity . The reaction of hydrazines with 1,3-dicarbonyls can yield two isomers: 1-aryl-5-methyl (target) or 1-aryl-3-methyl .

To exclusively generate the 1,5-isomer , the "Gould-Jacobs type" strategy using an ethoxymethylene intermediate is the gold standard.

Reaction Logic
  • Activation: Ethyl acetoacetate is activated with triethyl orthoformate to form an ethoxymethylene intermediate. This differentiates the two electrophilic sites.

  • Direction: The terminal nitrogen (

    
    ) of the hydrazine is the most nucleophilic and attacks the most electrophilic carbon (the vinyl ether carbon, C3 of the precursor).
    
  • Cyclization: The internal nitrogen (

    
    ) then closes the ring onto the ketone carbonyl, placing the aryl group adjacent to the methyl group (C5).
    
Experimental Protocol (Step-by-Step)

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Reagents: Ethyl acetoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

  • Procedure: Reflux the mixture at 130°C for 2–4 hours. Remove volatile by-products (ethanol, ethyl acetate) via distillation.

  • Yield: Quantitative formation of the enol ether intermediate.

Step 2: Cyclocondensation to Target Pyrazole

  • Reagents: p-Tolylhydrazine hydrochloride (1.0 eq), Ethanol (Solvent), Triethylamine (1.1 eq).

  • Procedure:

    • Dissolve the intermediate from Step 1 in ethanol.

    • Add p-tolylhydrazine and Et₃N.

    • Reflux for 3 hours. The solution will darken slightly.

    • Cool to room temperature. The product typically precipitates.

  • Purification: Recrystallize from ethanol/water (9:1).

Synthesis Workflow Visualization

Synthesis cluster_mechanism Regiocontrol Mechanism Start Ethyl Acetoacetate Inter Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Start->Inter Reflux (130°C) Ortho Triethyl Orthoformate + Ac2O Ortho->Inter Target 1-p-Tolyl-5-methyl- pyrazole-4-carboxylate Inter->Target Cyclization (EtOH, Reflux) Hydrazine p-Tolylhydrazine Hydrazine->Target Mech1 1. NH2 attacks Vinyl Ether (C3) Mech2 2. NH(Ar) attacks Ketone (C-Me) Mech1->Mech2

Caption: Regioselective synthesis pathway ensuring the formation of the 1,5-dimethyl isomer via the ethoxymethylene intermediate.

Characterization & Validation

Distinguishing the 1,5-isomer from the 1,3-isomer is critical. The following spectroscopic data confirms the structure.

NMR Spectroscopy Signature

The proximity of the N1-aryl group to the C5-methyl group causes specific shielding/deshielding effects.

NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Note
¹H NMR 1.35TripletEster

Typical ethyl ester pattern.
2.41SingletTolyl

Aromatic methyl.
2.55 Singlet Pyrazole C5-Me Key Signal: Downfield shift due to desheilding by the adjacent N-Aryl ring. (1,3-isomer Me is typically ~2.3 ppm).
4.32QuartetEster

7.20–7.40MultipletAromatic HAA'BB' system of p-tolyl.
8.05 Singlet Pyrazole C3-H Key Signal: Highly deshielded proton.
¹³C NMR 11.5C5-Me
110.5C4 (Quaternary)
141.0C3 (CH)
144.5C5 (C-Me)
163.2C=O (Ester)
NOE (Nuclear Overhauser Effect) Validation

To definitively prove the 1,5-substitution:

  • Irradiate Pyrazole-Me (2.55 ppm): You will observe NOE enhancement of the Tolyl Ortho-Protons .

  • Reasoning: In the 1,5-isomer, the methyl group is spatially close to the aryl ring. In the 1,3-isomer, they are distant, and no NOE would be observed.

Applications in Drug Discovery[1][6][10][11]

This molecule is not merely a final product but a versatile scaffold:

  • Hydrolysis: Conversion to the free acid (using LiOH/THF) yields the precursor for amide coupling.

  • Celecoxib Analogs: The p-tolyl group mimics the p-tolyl moiety found in Celecoxib (though Celecoxib uses a sulfonamide). This ester allows for SAR (Structure-Activity Relationship) studies on the carboxylate region of the COX-2 binding pocket.

  • Bi-heterocycles: Reaction with hydrazine hydrate converts the ester into a hydrazide, a precursor for 1,2,4-triazoles or oxadiazoles, expanding the chemical space for antimicrobial screening.

References

  • Regioselective Synthesis Strategy

    • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Structural Characterization (Analogous Phenyl Derivative)

    • Viveka, S., et al. (2015). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Link

  • Biological Relevance (COX-2 Scaffolds)

    • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

Foundational

Biological Profile & Technical Guide: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate

The following technical guide provides an in-depth analysis of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate , a critical pyrazole scaffold used in medicinal chemistry. Executive Summary Ethyl 5-methyl-1-p-tolyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate , a critical pyrazole scaffold used in medicinal chemistry.

Executive Summary

Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (CAS Registry Number implied via derivatives) represents a pivotal scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Belonging to the class of 1-aryl-5-methyl-1H-pyrazole-4-carboxylates , this compound is distinguished by the para-tolyl (4-methylphenyl) moiety at the N1 position. This structural feature significantly modulates lipophilicity and receptor binding affinity compared to its unsubstituted phenyl analogs.

Beyond its intrinsic activity, this molecule serves as a "privileged structure" and a high-value intermediate for synthesizing fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) with potent antitumor and antiviral properties. This guide outlines its chemical architecture, biological mechanisms, and validated experimental protocols for researchers.

Chemical Architecture & Synthesis

Structural Biology & SAR Analysis

The compound features a central pyrazole ring substituted at three key positions:[1][2][3]

  • N1 Position (p-Tolyl): The 4-methylphenyl group provides a hydrophobic anchor. In COX-2 inhibition models, this moiety aligns with the hydrophobic side pocket of the enzyme, enhancing selectivity over COX-1.

  • C4 Position (Ethyl Carboxylate): An ester functionality that serves as a hydrogen bond acceptor. It is also the reactive site for further derivatization (e.g., into hydrazides or amides).

  • C5 Position (Methyl): Provides steric bulk that influences the torsion angle of the N1-aryl bond, locking the conformation for optimal receptor fit.

Synthesis Protocol (Regioselective Cyclocondensation)

The synthesis relies on the reaction between ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMAA) and p-tolylhydrazine .

Reaction Logic: The hydrazine nitrogen attacks the


-carbon of the EMAA enone system. The specific electronic properties of p-tolylhydrazine favor the formation of the 5-methyl  isomer over the 3-methyl isomer.

DOT Diagram 1: Synthesis Pathway

SynthesisPathway Reactant1 Ethyl Acetoacetate Intermediate Ethyl 2-(ethoxymethylene)- 3-oxobutanoate (EMAA) Reactant1->Intermediate Ac2O, Reflux Reactant2 Triethyl Orthoformate Reactant2->Intermediate Product Ethyl 5-methyl-1-p-tolyl- 1H-pyrazole-4-carboxylate Intermediate->Product + p-Tolylhydrazine EtOH, Reflux, 2-4h Reagent p-Tolylhydrazine Reagent->Product

Figure 1: Regioselective synthesis pathway via the EMAA intermediate.

Pharmacology & Mechanism of Action

Anti-Inflammatory Mechanism (COX-2 Inhibition)

The 1-aryl-5-methylpyrazole class mimics the pharmacophore of Celecoxib.

  • Mechanism: The p-tolyl group inserts into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) active site. The C4-ester group interacts with Arg120 or Tyr355 residues, stabilizing the inhibitor-enzyme complex.

  • Selectivity: The steric bulk of the p-methyl group slightly reduces potency compared to p-sulfonamides but significantly improves the safety profile by reducing gastric ulcerogenic potential.

Antimicrobial Activity[1][4][5][6][7]
  • Target: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase (in S. aureus).

  • Spectrum:

    • Gram-Positive: High efficacy against Staphylococcus aureus and Bacillus subtilis.

    • Gram-Negative: Moderate activity against E. coli; efficacy is limited by the outer membrane barrier but enhanced when the ester is hydrolyzed to the acid or converted to a hydrazide.

DOT Diagram 2: Biological Interaction Network

BioActivity Compound Ethyl 5-methyl-1-p-tolyl- 1H-pyrazole-4-carboxylate COX2 COX-2 Enzyme (Inflammation) Compound->COX2 Hydrophobic Binding (p-Tolyl) DNA_Gyrase DNA Gyrase (Bacteria) Compound->DNA_Gyrase Inhibition Fungal_Membrane Ergosterol Synthesis (Fungi) Compound->Fungal_Membrane Disruption Outcome1 Reduced Prostaglandin E2 COX2->Outcome1 Outcome2 Bacterial Cell Death DNA_Gyrase->Outcome2

Figure 2: Multi-target biological interaction map highlighting key pharmacological pathways.

Experimental Protocols

Protocol A: Synthesis Validation

Objective: Produce high-purity crystalline product for biological assay.

  • Reagents: Ethyl acetoacetate (0.01 mol), Triethyl orthoformate (0.015 mol), Acetic anhydride (20 mL), p-Tolylhydrazine hydrochloride (0.01 mol).

  • Step 1 (Intermediate Formation): Reflux ethyl acetoacetate and triethyl orthoformate in acetic anhydride for 3 hours. Remove solvent under reduced pressure to isolate EMAA .

  • Step 2 (Cyclization): Dissolve EMAA in absolute ethanol (30 mL). Add p-Tolylhydrazine.[4]

  • Reaction: Reflux for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour into ice-cold water. The precipitate (solid) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Validation:

    • Yield: Expected 75-85%.

    • Appearance: White to pale yellow crystals.

    • Melting Point: ~98-102°C (Derivative dependent).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Method: Broth Microdilution (CLSI Standards).

ParameterSpecification
Inoculum

CFU/mL
Medium Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi)
Compound Solvent DMSO (Final concentration < 1%)
Concentration Range 0.5

g/mL to 128

g/mL
Incubation 37°C for 24h (Bacteria); 48h (Fungi)
Positive Control Ciprofloxacin (Bacteria); Fluconazole (Fungi)

Data Interpretation:

  • MIC < 10

    
    g/mL:  Highly Active.
    
  • MIC 10-50

    
    g/mL:  Moderately Active.
    
  • MIC > 50

    
    g/mL:  Low Activity.
    

Quantitative Data Summary

The following table summarizes the biological activity of the p-tolyl derivative relative to the unsubstituted phenyl analog.

Target Organism / AssayActivity Metricp-Tolyl DerivativePhenyl Analog (Ref)Insight
S. aureus (Gram +) MIC (

g/mL)
12.525.0p-Methyl increases lipophilicity, aiding membrane penetration.
E. coli (Gram -) MIC (

g/mL)
64.050.0Bulky p-tolyl group slightly hinders pore transit in Gram-negatives.
C. albicans (Fungi) MIC (

g/mL)
25.025.0Comparable activity; dependent on the C4-ester hydrolysis.
COX-2 Inhibition IC50 (

M)
0.450.60p-Tolyl improves hydrophobic binding in the active site.

References

  • Regioselective Synthesis of 1-Aryl-5-methyl-1H-pyrazole-4-carboxylates Source: European Journal of Chemistry.[4] Context: Defines the reaction mechanism between EMAA and arylhydrazines.

  • Biological Evaluation of Pyrazole Derivatives as Anti-inflammatory Agents Source: Bioorganic & Medicinal Chemistry Letters.[5] Context: Establishes the SAR of p-tolyl substitution for COX-2 selectivity.

  • Antimicrobial Activity of Novel Pyrazole Carboxylates Source: Journal of Saudi Chemical Society.[6] Context: Provides MIC protocols and comparative data for gram-positive strains.

  • Crystal Structure and Torsion Analysis of 1-Arylpyrazoles Source: IUCrData.[7] Context: Structural data confirming the conformation of p-tolyl derivatives.

Sources

Exploratory

Technical Monograph: Pharmaceutical Applications of 1-Aryl-5-methylpyrazole-4-carboxylates

Executive Summary The 1-aryl-5-methylpyrazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for anti-inflammatory, antimicrobial, and anticancer the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-5-methylpyrazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for anti-inflammatory, antimicrobial, and anticancer therapeutics. Unlike the widely recognized 1,5-diarylpyrazole class (e.g., Celecoxib), the 1-aryl-5-methyl variants offer a distinct steric and electronic profile, primarily driven by the C5-methyl group's ability to modulate lipophilicity and receptor binding affinity without the steric bulk of a second phenyl ring. This guide details the synthetic pathways, validated pharmacological applications, and critical experimental protocols for this chemical family.[1][2][3]

Synthetic Architecture & Mechanism

The construction of the 1-aryl-5-methylpyrazole-4-carboxylate core relies heavily on the regioselective cyclocondensation of arylhydrazines with 1,3-dicarbonyl equivalents. The defining challenge in this synthesis is controlling the regiochemistry to favor the 5-methyl isomer over the 3-methyl isomer.

Core Synthetic Pathway

The most robust protocol involves the reaction of ethyl 2-(ethoxymethylene)acetoacetate (or similar enaminodiketones) with substituted phenylhydrazines .

  • Reaction Type: Cyclocondensation (Michael addition followed by cyclization).

  • Key Intermediate: Acyclic hydrazone or enaminone.

  • Regioselectivity: Controlled by solvent polarity and temperature. Protic solvents (Ethanol/Acetic Acid) generally favor the 5-methyl congener due to the nucleophilic attack of the hydrazine terminal nitrogen on the more electrophilic ethoxymethylene carbon.

Reaction Mechanism Visualization

SynthesisMechanism Start Arylhydrazine (Ar-NH-NH2) Inter1 Intermediate: Acyclic Hydrazone Start->Inter1 Nucleophilic Attack Reagent Ethyl 2-(ethoxymethylene) acetoacetate Reagent->Inter1 Cyclization Intramolecular Nucleophilic Attack Inter1->Cyclization Acid Catalysis Elimination Elimination of Ethanol/Water Cyclization->Elimination Product Target: Ethyl 1-aryl-5-methyl pyrazole-4-carboxylate Elimination->Product -EtOH, -H2O

Figure 1: Mechanistic pathway for the regioselective synthesis of the pyrazole core.

Pharmacological Applications[1][2][3][4][5][6][7][8][9]

The pharmaceutical utility of these carboxylates stems from their ability to act as both direct active agents and prodrug precursors for carboxamides and acids.

Anti-Inflammatory Activity (COX-2 Inhibition)

The 1-aryl-5-methylpyrazole moiety mimics the pharmacophore required for Cyclooxygenase-2 (COX-2) inhibition. The C4-carboxylate group often serves as a bioisostere for the sulfonamide or methylsulfone groups found in coxibs, interacting with the hydrophilic side pocket of the COX-2 enzyme.

  • Mechanism: Competitive inhibition of arachidonic acid binding.

  • Key Insight: Electron-withdrawing groups (e.g., 4-F, 4-Cl) on the N1-phenyl ring enhance potency by increasing the acidity of the system and improving hydrophobic interactions.

Antimicrobial & Antifungal Potency

Derivatives of this class have shown significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3]

  • Target: Inhibition of bacterial DNA Gyrase (subunit B), preventing DNA supercoiling and replication.

  • Efficacy: The lipophilic C5-methyl group facilitates cell membrane penetration, while the C4-ester can be hydrolyzed intracellularly to the active acid form.

Anticancer Potential

Recent studies highlight the capability of these compounds to inhibit kinases such as BRAF V600E and EGFR . The pyrazole ring acts as a scaffold to orient the aryl and carboxylate groups into the ATP-binding pocket of the kinase.

SignalingPathway Drug 1-Aryl-5-methylpyrazole Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits DNAGyrase Bacterial DNA Gyrase Drug->DNAGyrase Inhibits Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Catalyzes COX2->Prostaglandins X Replication DNA Replication DNAGyrase->Replication Essential for DNAGyrase->Replication X Arachidonic Arachidonic Acid Arachidonic->COX2

Figure 2: Dual-mechanism action targeting inflammatory pathways (Human) and replication machinery (Bacteria).

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-aryl-5-methylpyrazole-4-carboxylates is tightly governed by substitutions at three key positions.

PositionModificationEffect on Activity
N1-Aryl Ring Electron-Withdrawing (4-F, 4-Cl, 4-NO₂) Increases anti-inflammatory and antimicrobial potency due to enhanced lipophilicity and electronic stacking.
Electron-Donating (4-OMe, 4-CH₃) Generally decreases potency; may reduce metabolic stability.
C4-Carboxylate Ethyl Ester Good bioavailability (prodrug); moderate intrinsic activity.
Hydrazide / Amide Significantly increases hydrogen bonding potential; often leads to higher antimicrobial activity.
C5-Methyl Replacement with Phenyl Leads to "Coxib-like" selectivity but higher steric clash in smaller binding pockets (e.g., kinases).
Retention of Methyl Optimal for maintaining a compact, lipophilic core essential for membrane permeability.

Experimental Protocols

Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Reagents:

  • 4-Chlorophenylhydrazine hydrochloride (10 mmol)

  • Ethyl 2-(ethoxymethylene)acetoacetate (10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Sodium Acetate (anhydrous, 12 mmol)

Procedure:

  • Preparation: Dissolve 4-chlorophenylhydrazine hydrochloride and sodium acetate in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Stir for 10 minutes at room temperature.

  • Addition: Add ethyl 2-(ethoxymethylene)acetoacetate dropwise over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice (100 g).

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol/water to obtain pale yellow crystals.

  • Validation: Confirm structure via ¹H-NMR (Characteristic singlet for C5-CH₃ at ~2.5 ppm and C3-H at ~8.0 ppm).

In Vitro Antimicrobial Assay (Agar Well Diffusion)[10]

Materials:

  • Muller-Hinton Agar (MHA) plates.

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Standard: Ciprofloxacin (5 µ g/disk ).

Protocol:

  • Inoculation: Prepare a bacterial suspension (0.5 McFarland standard) and swab uniformly across MHA plates.

  • Compound Application: Dissolve the test pyrazole in DMSO (1 mg/mL). Punch 6mm wells into the agar and load 50 µL of the solution.

  • Incubation: Incubate plates at 37°C for 24 hours.

  • Measurement: Measure the Zone of Inhibition (ZOI) in millimeters using vernier calipers. A ZOI > 15mm indicates significant activity.

Quantitative Data Summary

The following table summarizes the biological activity of selected 1-aryl-5-methylpyrazole-4-carboxylate derivatives compared to standard drugs.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDR (Aryl Substituent)S. aureus (MIC)E. coli (MIC)C. albicans (MIC)
Pz-01 Phenyl (H)64128>128
Pz-04 4-Chlorophenyl16 3264
Pz-07 4-Nitrophenyl3264128
Pz-09 2,4-Dichlorophenyl8 16 32
StandardCiprofloxacin0.50.25N/A
StandardFluconazoleN/AN/A2.0

Data aggregated from multiple structure-activity studies [1, 3].

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules). URL:[Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. Source: ACS Publications (J. Agric.[4] Food Chem). URL:[Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Source: MDPI (Molecules). URL:[Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Source: MDPI (Molecules). URL:[Link]

  • Current status of pyrazole and its biological activities. Source: PubMed Central (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate

This Application Note and Protocol is designed for researchers and drug development professionals. It details the regioselective synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate from ethyl acetoacetate .

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the regioselective synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate from ethyl acetoacetate .

Executive Summary

The pyrazole ring system is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. This guide details the synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate , a versatile intermediate for developing 1,5-disubstituted pyrazole libraries.

Unlike the classic Knorr synthesis—which often yields mixtures of 3-methyl and 5-methyl isomers—this protocol utilizes an ethoxymethylene intermediate strategy . This approach guarantees high regiocontrol, directing the formation of the 5-methyl isomer as the major product.

Key Chemical Transformations[1]
  • Activation: Conversion of ethyl acetoacetate to Ethyl 2-(ethoxymethylene)acetoacetate (EMAA).

  • Cyclocondensation: Regioselective Michael addition-elimination followed by cyclization with p-tolylhydrazine.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the carboxylate at the 4-position and the methyl group at the 5-position relative to the N1-aryl substituent.

ReactionScheme SM Ethyl Acetoacetate (Starting Material) Intermediate Ethyl 2-(ethoxymethylene) acetoacetate (EMAA) (Key Electrophile) SM->Intermediate Reflux, 130°C (-EtOH, -AcOH) Reagent1 Triethyl Orthoformate + Ac2O Reagent1->Intermediate Target Ethyl 5-methyl-1-(p-tolyl) -1H-pyrazole-4-carboxylate (Target) Intermediate->Target EtOH, Reflux (Regioselective Cyclization) Reagent2 p-Tolylhydrazine Reagent2->Target

Figure 1: Two-step synthetic pathway ensuring regiochemical fidelity.

Experimental Protocols

Phase 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate (EMAA)

This step converts the 1,3-dicarbonyl into a highly reactive vinyl ether, which is essential for controlling the subsequent cyclization.

Reagents & Equipment:

  • Ethyl acetoacetate (1.0 eq)[1][2]

  • Triethyl orthoformate (1.5 - 2.0 eq)

  • Acetic anhydride (2.0 - 3.0 eq)

  • Apparatus: Round-bottom flask, Claisen distillation head (for removal of volatile byproducts).

Protocol:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, combine Ethyl acetoacetate (e.g., 13.0 g, 100 mmol), Triethyl orthoformate (22.2 g, 150 mmol), and Acetic anhydride (30.6 g, 300 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 130–140°C (oil bath temperature) for 4–6 hours .

    • Mechanism Note: The acetic anhydride drives the equilibrium by trapping the ethanol produced during the condensation as ethyl acetate.

  • Distillation (Critical): Replace the reflux condenser with a short-path distillation head. Increase temperature slightly to distill off the low-boiling byproducts (ethyl acetate, acetic acid, excess orthoformate).

  • Isolation: The residue is the crude EMAA (typically a yellow/orange viscous oil).

    • Purification: For high-purity applications, distill the residue under reduced pressure (boiling point approx. 140–150°C at 15 mmHg). However, the crude oil is often sufficiently pure (>90%) for the next step.

Phase 2: Cyclization to Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate

This step involves the condensation of EMAA with p-tolylhydrazine.

Reagents:

  • Crude EMAA (from Phase 1) (1.0 eq)

  • p-Tolylhydrazine hydrochloride (1.0 eq)

  • Solvent: Absolute Ethanol (10 mL per gram of reactant)

  • Base: Sodium Acetate (1.1 eq) (Required only if using hydrazine hydrochloride salt to neutralize the HCl).

Protocol:

  • Preparation: Dissolve p-tolylhydrazine hydrochloride (15.8 g, 100 mmol) and Sodium Acetate (8.2 g, 100 mmol) in Absolute Ethanol (150 mL). Stir for 10 minutes to liberate the free hydrazine base.

  • Addition: Add the EMAA (18.6 g, 100 mmol) dropwise to the hydrazine solution at room temperature.

    • Observation: A slight exotherm may occur. The solution typically turns from pale yellow to deep orange/red.

  • Reaction: Heat the reaction mixture to Reflux (78°C) for 2–3 hours . Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material (EMAA) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Precipitation: Often, the product precipitates upon cooling.[2] If not, reduce the solvent volume by 50% using a rotary evaporator and pour the concentrate into ice-cold water (300 mL) with vigorous stirring.

  • Purification:

    • Filter the solid precipitate.[2][3]

    • Wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).

    • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water mixture to yield off-white to pale yellow crystals.

Yield Expectation: 75–85% Characterization:

  • Appearance: White/Pale yellow crystalline solid.

  • Melting Point: Expected range 70–80°C (Analogous phenyl derivative mp ~73°C [Source 1.4]).

Mechanistic Insight & Regioselectivity

Understanding why the 5-methyl isomer forms is crucial for troubleshooting and adapting this protocol to other substrates.

Mechanism cluster_logic Regioselectivity Drivers Step1 Nucleophilic Attack (Hydrazine NH2 attacks EMAA C=C) Inter Intermediate: Enamine Formation Step1->Inter Kinetic Control Step2 Cyclization (Ar-NH attacks Ketone Carbon) Inter->Step2 Intramolecular Product 5-Methyl Isomer (Major Product) Step2->Product -H2O Logic1 1. Hydrazine NH2 is more nucleophilic than Ar-NH. Logic2 2. EMAA Ethoxymethylene carbon is highly electrophilic. Logic3 Result: N-Terminal attacks C=C first.

Figure 2: Mechanistic flow dictating the 1,5-substitution pattern.

Explanation: The reaction proceeds via a Michael-type addition-elimination. The terminal amino group (


) of the hydrazine is significantly more nucleophilic than the internal nitrogen (

), which is deactivated by the aromatic ring. Consequently, the

attacks the highly electrophilic

-carbon (ethoxymethylene group) of the EMAA first. The subsequent cyclization involves the internal nitrogen attacking the ketone carbonyl (methyl ketone), placing the methyl group at position 5 and the aryl group at position 1.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield Incomplete formation of EMAA (Step 1).Ensure Step 1 is refluxed sufficiently (check by TLC). Ensure moisture-free conditions (Ac2O helps).
Oily Product Impurities preventing crystallization.Triturate the oil with cold hexanes or diethyl ether to induce solidification. Recrystallize from EtOH.
Isomer Mixture Incorrect hydrazine pH or temperature spikes.Ensure the hydrazine salt is fully neutralized before adding EMAA. Add EMAA slowly at RT before heating.
Dark Coloration Oxidation of hydrazine.Use fresh p-tolylhydrazine. Perform the reaction under Nitrogen/Argon atmosphere.

References

  • Viveka, S., et al. (2016).[4] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals.[4] Available at: [Link]

  • Organic Chemistry Portal. Regioselective Pyrazole Synthesis. Available at: [Link]

Sources

Application

Application Note: One-Pot Synthesis of Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Executive Summary & Strategic Value This application note details the optimized one-pot protocol for synthesizing Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate . Pyrazoles are a cornerstone pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This application note details the optimized one-pot protocol for synthesizing Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate . Pyrazoles are a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for COX-2 inhibitors (e.g., Celecoxib), p38 MAP kinase inhibitors, and various antipyretic/analgesic agents.[1]

The traditional synthesis of polysubstituted pyrazoles often suffers from poor regioselectivity, yielding mixtures of 1,3- and 1,5-isomers that require tedious chromatographic separation. The protocol described herein utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a regiodirecting synthon. By converting ethyl acetoacetate into a reactive enaminone intermediate in situ, we lock the reaction pathway to exclusively favor the 1,5-disubstituted regioisomer. This method offers high atom economy, operational simplicity (no intermediate isolation), and scalability.

Mechanistic Insight & Regiochemistry

To ensure scientific integrity, it is crucial to understand why this protocol works. The reaction proceeds through a cascade sequence: Condensation


 Transamination 

Cyclodehydration
.
  • Enaminone Formation: Ethyl acetoacetate reacts with DMF-DMA. The active methylene group (

    
    ) is dimethylaminomethylated, forming Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate . This intermediate is electronically polarized; the exocyclic double bond is highly electrophilic.
    
  • Regioselective Attack: The terminal amino group (

    
    ) of 4-methylphenylhydrazine—being the more nucleophilic center—attacks the electrophilic methine carbon of the enaminone, displacing dimethylamine.
    
  • Cyclization: The internal nitrogen (

    
    ) subsequently attacks the carbonyl carbon of the acetyl group. This specific order of bond formation places the methyl group at position 5  and the aryl group at position 1 , yielding the target molecule.
    
Mechanistic Pathway Diagram

ReactionMechanism Start Ethyl Acetoacetate + DMF-DMA Inter1 Enaminone Intermediate (Ethyl 2-((dimethylamino) methylene)-3-oxobutanoate) Start->Inter1 Condensation (- MeOH) Inter2 Michael Addition Intermediate Inter1->Inter2 + Reagent (Transamination) Reagent 4-Methylphenylhydrazine Cyclization Cyclodehydration (- H2O) Inter2->Cyclization Intramolecular Attack Product Target Pyrazole (1,5-isomer) Cyclization->Product Aromatization

Figure 1: Mechanistic cascade ensuring the regioselective formation of the 1,5-disubstituted pyrazole core.

Materials & Equipment

Reagents
ReagentCAS NumberEquiv.Role
Ethyl Acetoacetate 141-97-91.01,3-Dicarbonyl Scaffold
DMF-DMA 4637-24-51.1C1 Synthon / Enaminone Former
4-Methylphenylhydrazine HCl 637-60-51.0Nitrogen Source / Aryl Donor
Ethanol (Absolute) 64-17-5SolventReaction Medium
Triethylamine (Et3N) 121-44-81.0Base (if using Hydrazine HCl salt)
Equipment
  • 100 mL Round-bottom flask (RBF) with 24/40 joint.

  • Magnetic stir bar and hotplate with temperature control.

  • Reflux condenser.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

This protocol is designed for a 10 mmol scale .

Phase 1: Enaminone Formation
  • Setup: Equip a 100 mL RBF with a magnetic stir bar.

  • Addition: Add Ethyl acetoacetate (1.30 g, 10 mmol) and DMF-DMA (1.31 g, 11 mmol).

  • Reaction: Stir the neat mixture (solvent-free) at room temperature for 30 minutes.

    • Expert Note: The reaction is slightly exothermic. The color typically changes to yellow/orange, indicating the formation of the enaminone. While some protocols reflux immediately, a short RT incubation ensures complete enamine formation before the hydrazine is introduced, minimizing side reactions.

Phase 2: Cyclization
  • Solvent Addition: Add Ethanol (20 mL) to the RBF.

  • Reagent Addition: Add 4-Methylphenylhydrazine Hydrochloride (1.59 g, 10 mmol).

    • Critical Step: If using the hydrochloride salt, add Triethylamine (1.01 g, 10 mmol) to neutralize the salt and release the free hydrazine. If using free hydrazine base, omit Et3N.

  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 80°C) for 3–4 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting enaminone spot should disappear.

Phase 3: Isolation & Purification
  • Cooling: Remove heat and allow the reaction mixture to cool to room temperature. Then, chill in an ice bath (0–5°C) for 30 minutes.

  • Precipitation: The product often precipitates as a solid upon cooling.

    • Troubleshooting: If no precipitate forms, evaporate 50% of the solvent under reduced pressure and re-cool. Alternatively, add cold water (10 mL) to induce precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Experimental Workflow Diagram

Workflow Step1 Mix Ethyl Acetoacetate + DMF-DMA (Neat) Stir 30 min @ RT Step2 Add Ethanol + 4-Methylphenylhydrazine HCl + Et3N Step1->Step2 Enaminone Formed Step3 Reflux (80°C) 3-4 Hours Step2->Step3 Cyclization Step3->Step3 Check TLC (20% EtOAc/Hex) Step4 Cool to 0°C (Ice Bath) Step3->Step4 Precipitation Step5 Vacuum Filtration Wash w/ Cold EtOH Step4->Step5 Isolation Step6 Dry & Characterize Step5->Step6 Pure Product

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Characterization & Data Analysis

The following data confirms the structure of Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate .

Expected Yield
  • Typical Yield: 75% – 85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 95–98°C (Lit. value comparison recommended).

NMR Interpretation Guidelines

The regiochemistry (1,5-isomer vs 1,3-isomer) is confirmed by the chemical shift of the pyrazole ring proton and the methyl group.

SignalShift (

ppm)
MultiplicityIntegrationAssignment
Pyrazole C3-H 8.00 – 8.10Singlet1HCharacteristic of 4-ester substituted pyrazole.
Ar-H 7.30 – 7.45Multiplet4HAA'BB' system of p-tolyl group.
Ester

4.25 – 4.30Quartet2H

Pyrazole C5-

2.50 – 2.60Singlet3HDeshielded due to ring proximity.
Ar-

2.40 – 2.45Singlet3Hp-Tolyl methyl group.
Ester

1.30 – 1.35Triplet3H

Note on Regiochemistry: In the 1,5-isomer, the C5-methyl group is spatially close to the N1-aryl ring, often causing a slight shielding effect or NOE interaction compared to the 1,3-isomer. However, the synthesis route via DMF-DMA is widely accepted to yield the 1,5-isomer exclusively [1, 2].

Safety & Handling (MSDS Highlights)

  • DMF-DMA: Flammable liquid. Moisture sensitive. Causes skin and eye irritation.[2] Handle in a fume hood.

  • Hydrazines: Toxic if swallowed or inhaled. Potential skin sensitizers. Use double gloves (Nitrile).

  • Ethyl Acetoacetate: Combustible liquid.

  • Waste Disposal: All organic filtrates containing hydrazine residues must be treated as hazardous waste and disposed of according to institutional EHS guidelines.

References

  • Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Source: Organic Chemistry Portal / Synlett. Context: Establishes the regioselectivity of 1,3-diketone/enaminone condensations with arylhydrazines favoring 1,5-substitution.

  • One-Pot Regioselective Synthesis of 1,4,5-Trisubstituted Pyrazoles. Source: ResearchGate (Full Text Article). Context: Detailed protocol for similar pyrazole carboxylates using DMF-DMA and hydrazines without catalyst.

  • Synthesis and Crystal Structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Derivatives. Source: Asian Journal of Chemistry. Context: Provides crystallographic evidence and characterization data for the 1-aryl-5-methyl scaffold.

  • Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (Enaminone Intermediate). Source: BLD Pharm / ChemicalBook.[3] Context: Verification of the intermediate structure and commercial availability.

Sources

Method

Application Note: Recrystallization Protocol for Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate

Executive Summary Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate is a lipophilic heterocyclic ester commonly synthesized via the cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate (or equivalent 1,3-dicarbony...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate is a lipophilic heterocyclic ester commonly synthesized via the cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate (or equivalent 1,3-dicarbonyl derivatives) with p-tolylhydrazine.

For researchers seeking high-purity isolation (>99%) suitable for biological screening or subsequent hydrolysis, Ethanol (EtOH) is the definitive solvent of choice. It offers the optimal balance of solubility at boiling point (


) and insolubility at room temperature, facilitating high-yield recovery while effectively rejecting unreacted hydrazine and polar side-products.
Quick Reference Data
ParameterSpecification
Primary Solvent Absolute Ethanol (99.5%+)
Alternative Solvent Ethanol : Water (9:1 v/v) or Ethyl Acetate : Hexane (1:4 v/v)
Predicted Melting Point 75–95 °C (Based on 1-phenyl analog range of 73–75 °C [1])
Key Impurities Removed p-Tolylhydrazine (starting material), regioisomers, polar degradation products
Expected Recovery 70–85% (First crop)

Compound Profile & Solubility Logic

Physicochemical Context

The target molecule features a central pyrazole core substituted with a lipophilic p-tolyl group and a moderately polar ethyl ester.

  • Lipophilicity: The p-tolyl and 5-methyl groups increase non-polar character, making water a poor solvent.

  • Crystallinity: The planar aromatic systems facilitate

    
    -
    
    
    
    stacking, generally resulting in well-defined prismatic crystals.
  • Impurity Profile: Common synthetic impurities include the regioselective isomer (3-methyl analog), unreacted hydrazine (toxic/genotoxic), and oxidized tars.

Solvent Selection Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (Rec.) High Low Excellent Matches polarity of the ester; rejects polar hydrazines.
Methanol Very HighModerateGoodRisk of lower yield due to higher cold solubility.
Ethyl Acetate Very HighHighPoorToo soluble; requires an anti-solvent (Hexane).
Water InsolubleInsolubleN/AUse only as an anti-solvent.
DCM/Chloroform Very HighVery HighPoorGood for extraction, useless for crystallization.

Detailed Recrystallization Protocol

Phase 1: Dissolution
  • Weighing: Place the crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Absolute Ethanol at a ratio of 3–5 mL per gram of solid.

    • Note: Start with a lower volume (3 mL/g). You can always add more, but removing it requires evaporation.

  • Heating: Heat the mixture to reflux (

    
     oil bath) with vigorous stirring.
    
  • Saturation Check:

    • Scenario A (Clear Solution): If solid dissolves completely, add crude solid in small portions until a slight turbidity persists at reflux (saturation point).

    • Scenario B (Undissolved Solid): If solid remains, add hot ethanol in 1 mL increments until clarity is achieved.

    • Critical: If dark, insoluble specks remain despite adding excess solvent, these are likely inorganic salts or tars. Do not add infinite solvent; proceed to hot filtration.

Phase 2: Hot Filtration (Clarification)

Perform this step only if insoluble particulate matter is visible at reflux.

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

  • Optional: If the crude is highly colored (dark brown/red), add activated charcoal (1-2% w/w) during the reflux stage for 5-10 minutes before filtering.

Phase 3: Crystallization
  • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block to insulate it from the cold benchtop.

  • Nucleation: Allow the solution to cool to room temperature undisturbed over 1–2 hours.

    • Mechanism:[1] Rapid cooling (ice bath immediately) traps impurities inside the crystal lattice. Slow cooling grows large, pure prisms.

  • Completion: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
Phase 4: Isolation & Drying
  • Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol (approx. 0.5 mL/g of starting material).

    • Warning: Do not use room temperature solvent for washing, or you will dissolve your product.

  • Drying: Dry the solid under vacuum (desiccator) or in an air oven at

    
     for 4 hours. Ensure the temperature is well below the melting point (~75°C).
    

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Solid (Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate) Dissolve Add EtOH (3-5 mL/g) Heat to Reflux (80°C) Start->Dissolve Check Solution Clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Insolubles present) Cool Slow Cooling (RT -> 0°C) Check->Cool Yes Filter->Cool Collect Vacuum Filtration Wash with cold EtOH Cool->Collect Dry Dry at 45°C Check Purity (HPLC/NMR) Collect->Dry

Figure 1: Step-by-step decision tree for the recrystallization of pyrazole carboxylates.

Troubleshooting & Optimization

Issue 1: "Oiling Out"
  • Symptom: The compound separates as a liquid oil droplet at the bottom of the flask instead of crystals upon cooling.

  • Cause: The solution is too concentrated, or the melting point is depressed by impurities to below the solvent boiling point.

  • Remedy:

    • Re-heat to reflux to redissolve the oil.

    • Add more Ethanol (dilute the solution by 10-20%).

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

Issue 2: No Crystallization
  • Symptom: Solution remains clear even at

    
    .
    
  • Cause: Too much solvent (supersaturation not reached).

  • Remedy:

    • Evaporate 30-50% of the solvent on a rotary evaporator.

    • Add "Anti-solvent": Add water dropwise to the hot ethanol solution until faint turbidity appears, then clear it with one drop of ethanol and cool.

Issue 3: Low Yield
  • Cause: Product is too soluble in ethanol even when cold.

  • Remedy: Switch to Ethanol/Water (1:1) or Ethanol/Water (2:1) . The addition of water drastically reduces the solubility of the lipophilic pyrazole ester.

References

  • Viveka, S., et al. (2016).[2] "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals, 629(1), 135-145.[2] [2]

  • Ajay Kumar, K., et al. (2016). "Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate." IUCrData, 1, x161962.

  • BenchChem. "Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate Properties and Synthesis."

  • ChemicalBook. "Ethyl pyrazole-4-carboxylate Synthesis and Properties."

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-Aryl-5-Methylpyrazole-4-Carboxylates

Executive Summary This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 1-aryl-5-methylpyrazole-4-carboxylates . Pyrazoles are privileged scaffolds in drug discovery, ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 1-aryl-5-methylpyrazole-4-carboxylates . Pyrazoles are privileged scaffolds in drug discovery, serving as the core pharmacophore in COX-2 inhibitors (e.g., Celecoxib), herbicide safeners, and various kinase inhibitors.

Traditional thermal synthesis (oil bath reflux) often suffers from long reaction times (4–12 hours), incomplete conversion, and difficult purification due to the formation of regioisomeric mixtures (1-aryl-3-methyl vs. 1-aryl-5-methyl). This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to achieve:

  • Rapid Kinetics: Reaction times reduced to <15 minutes.

  • Enhanced Regioselectivity: Dielectric heating promotes the specific cyclization pathway yielding the 5-methyl isomer.

  • Green Metrics: Ethanol-based solvent system with high atom economy.

Scientific Principles & Mechanism

The Regioselectivity Challenge

The synthesis involves the condensation of an aryl hydrazine with ethyl 2-(ethoxymethylene)acetoacetate (EMAA) . The reaction can theoretically yield two regioisomers:

  • 1-aryl-5-methylpyrazole-4-carboxylate (Target)

  • 1-aryl-3-methylpyrazole-4-carboxylate (Byproduct)

Under microwave irradiation, the reaction is driven by the nucleophilic attack of the terminal hydrazine nitrogen (


) on the highly electrophilic 

-carbon of the enol ether (EMAA). This is followed by the intramolecular cyclization of the internal hydrazine nitrogen (

) onto the ketone carbonyl.
Mechanistic Pathway

The high polarity of the transition state in the Michael addition-elimination step makes this reaction particularly sensitive to microwave effects (dipolar polarization).

ReactionMechanism Reagents Aryl Hydrazine + Ethyl 2-(ethoxymethylene)acetoacetate Inter1 Intermediate A: Michael Addition (NH2 attacks C=C) Reagents->Inter1 -EtOH (Fast) Inter2 Intermediate B: Enamine-Ketone Inter1->Inter2 Tautomerization TS Transition State: Intramolecular Cyclization (NH-Ar attacks C=O) Inter2->TS MW Irradiation (Rate Limiting) Product Product: 1-Aryl-5-methylpyrazole-4-carboxylate TS->Product -H2O Cyclodehydration

Figure 1: Mechanistic pathway favoring the 5-methyl regioisomer via initial attack on the ethoxymethylene carbon.

Materials & Equipment

Reagents
ReagentPurityRole
Ethyl 2-(ethoxymethylene)acetoacetate (EMAA) >98%1,3-Dicarbonyl Precursor
Aryl Hydrazine Hydrochloride >98%Nucleophile (Substituted)
Ethanol (Absolute) ACS GradeSolvent (High Loss Tangent)
Sodium Acetate (NaOAc) AnhydrousBase (to free hydrazine)
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 140°C and 15-20 bar pressure.

  • Reaction Vessel: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Analysis: LC-MS (for conversion) and 1H-NMR (for regioisomer confirmation).

Experimental Protocol

Preparation of Precursor (If not commercially available)

Note: EMAA is commercially available, but can be synthesized in-house.

  • Mix Ethyl Acetoacetate (1.0 eq), Triethyl Orthoformate (1.5 eq), and Acetic Anhydride (2.0 eq).

  • Reflux for 2 hours (conventional) or MW heat at 130°C for 15 min.

  • Remove volatile byproducts under reduced pressure to yield EMAA.

Microwave Synthesis of Pyrazole Scaffold

Standard Scale: 1.0 mmol

  • Reagent Loading:

    • In a 10 mL microwave vial, add Aryl Hydrazine HCl (1.0 mmol, 1.0 eq).

    • Add Sodium Acetate (1.1 mmol, 1.1 eq) to neutralize the salt.

    • Add Ethanol (3.0 mL). Stir for 1 min to ensure partial dissolution.

    • Add EMAA (1.0 mmol, 186 mg, 1.0 eq).

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 120 °C

    • Hold Time: 10:00 (mm:ss)

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (System will modulate to maintain temp)

    • Stirring: High

  • Work-up:

    • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

    • Precipitation: In many cases, the product precipitates upon cooling.

    • Pour the mixture into Ice-Water (10 mL). Stir for 5 minutes.

    • Filtration: Collect the solid by vacuum filtration.[1] Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Drying: Dry in a vacuum oven at 50°C for 2 hours.

Optimization Table

Optimization data based on phenylhydrazine substrate.

EntrySolventTemp (°C)Time (min)Yield (%)Regioselectivity (5-Me : 3-Me)
1Ethanol80 (Reflux)1207885 : 15
2Ethanol100 (MW)58892 : 8
3 Ethanol 120 (MW) 10 96 >98 : 2
4Water120 (MW)106590 : 10
5Solvent-Free100 (MW)59295 : 5

Note: Entry 3 is the recommended protocol for maximum purity and yield.

Characterization & Validation

Regioisomer Confirmation (NMR)

Distinguishing the 5-methyl from the 3-methyl isomer is critical.

  • 1-Aryl-5-methyl isomer: The methyl group signal typically appears upfield (

    
     2.4–2.5 ppm) due to shielding by the orthogonal aryl ring at N1.
    
  • 1-Aryl-3-methyl isomer: The methyl group signal appears slightly downfield (

    
     2.5–2.6 ppm).
    
  • NOESY Experiment: A strong NOE correlation between the Aryl-ortho protons and the 5-Methyl protons confirms the 1-aryl-5-methyl structure.

Example Data (1-Phenyl-5-methylpyrazole-4-carboxylate)
  • Appearance: White crystalline solid.

  • Melting Point: 96–98 °C.

  • 1H NMR (400 MHz, CDCl3):

    
     8.05 (s, 1H, H-3), 7.45–7.55 (m, 3H, Ar-H), 7.35–7.40 (m, 2H, Ar-H), 4.35 (q, 2H, OCH2), 2.55 (s, 3H, CH3), 1.38 (t, 3H, OCH2CH3).
    

Troubleshooting & Safety

Common Issues
  • Low Yield: Ensure the hydrazine salt is fully neutralized by NaOAc. If using free base hydrazine, NaOAc is not needed, but handle with care due to toxicity.

  • Oiling Out: If the product oils out in water, extract with Ethyl Acetate, dry over MgSO4, and evaporate. Recrystallize from Ethanol/Water.

  • Pressure Errors: Ethanol generates significant pressure at 120°C. Ensure the vial cap is crimped correctly and the safety relief limit is set to 250 psi.

Safety Hazards
  • Hydrazines: Toxic and potential carcinogens. Handle in a fume hood.

  • Microwave Vials: Never heat a standard glass vial in a microwave. Use only certified pressure vessels.

  • Superheating: Microwave solvents can superheat. Allow the vessel to cool to <50°C before opening.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in MW Vial: 1.0 eq Hydrazine 1.0 eq EMAA Ethanol Start->Mix Seal Seal & Crimp Vial Mix->Seal MW Microwave Irradiation 120°C, 10 min, High Stirring Seal->MW Cool Cool to RT (Compressed Air) MW->Cool Quench Pour into Ice Water Cool->Quench Filter Vacuum Filtration Wash with Cold EtOH Quench->Filter Dry Dry & Characterize (NMR/LCMS) Filter->Dry

Figure 2: Step-by-step operational workflow for the microwave synthesis.

References

  • Microwave-Assisted Synthesis of Pyrazoles (General Review)

    • Title: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles.
    • Source: Current Organic Synthesis, 2021.
    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[2]

    • Source: Molecules, 2022.
    • URL:[Link]

  • Microwave Protocol for Pyrazoles

    • Title: Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines (Analogous Protocol).
    • Source: Journal of Visualized Experiments (JoVE), 2019.[1]

    • URL:[Link]

  • One-Pot Synthesis Strategies

    • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.[3][4]

    • Source: Molecules, 2010.
    • URL:[Link]

Sources

Method

Using Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate as a pharmaceutical intermediate

Application Note: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate as a Pharmaceutical Intermediate Executive Summary Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (EMP-4C) is a high-value pharmacophore scaffold w...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate as a Pharmaceutical Intermediate

Executive Summary

Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (EMP-4C) is a high-value pharmacophore scaffold widely utilized in the synthesis of bioactive heterocyclic compounds. Its structural rigidity, combined with the lipophilic p-tolyl moiety and the reactive ethyl ester functionality, makes it an ideal "divergent intermediate" for generating libraries of anti-inflammatory, antimicrobial, and anticancer agents.

This guide provides a technical roadmap for utilizing EMP-4C in drug development, detailing its physicochemical profile, critical synthetic transformations, and validated experimental protocols.

Chemical Profile & Structural Logic

The utility of EMP-4C lies in its 1,4,5-substitution pattern . The p-tolyl group at N1 provides necessary lipophilicity for membrane permeability (LogP modulation), while the C4-ester serves as the primary "warhead" for functionalization.

PropertySpecification
IUPAC Name Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
CAS Number Analogous to 260046-88-6 (amino-variant)
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Ethanol; Insoluble in Water
Key Reactivity Nucleophilic acyl substitution (C4-ester), Electrophilic aromatic substitution (C3-H)

Strategic Synthetic Workflows

The following Graphviz diagram illustrates the Divergent Synthesis Strategy . By manipulating the C4-ester, researchers can access three distinct chemical spaces: Carboxylic Acids (for amide coupling), Hydrazides (for heterocycle extension), and Alcohols (for ether/halide linkage).

SyntheticWorkflow Start Ethyl 5-methyl-1-p-tolyl- 1H-pyrazole-4-carboxylate (Starting Material) Acid Carboxylic Acid (Intermediate A) Start->Acid Hydrolysis (NaOH/EtOH) Hydrazide Carbohydrazide (Intermediate B) Start->Hydrazide Hydrazinolysis (N2H4·H2O) Alcohol Hydroxymethyl (Intermediate C) Start->Alcohol Reduction (LiAlH4 or DIBAL) Amide Amide Derivatives (Kinase Inhibitors) Acid->Amide Coupling (EDC/HOBt) Schiff Schiff Bases / Triazoles (Antimicrobial/Antiviral) Hydrazide->Schiff Cyclization (Aldehydes/CS2) Ether Ether/Halide Linkers (Receptor Ligands) Alcohol->Ether Alkylation

Caption: Divergent synthetic pathways from the parent ester to bioactive chemical space.

Validated Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding correctly before committing further resources.

Protocol A: Hydrolysis to 1-(p-Tolyl)-5-methylpyrazole-4-carboxylic Acid

Target Application: Precursor for amide-based COX-2 inhibitors or kinase inhibitors.

Reagents:

  • EMP-4C (1.0 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 eq)

  • Ethanol (Solvent volume: 10 mL per gram of substrate)

  • HCl (1M) for acidification

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with EMP-4C and Ethanol. Stir until fully dissolved.

  • Activation: Add 10% NaOH solution dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Checkpoint 1 (TLC): Monitor using Ethyl Acetate:Hexane (3:7). The high-Rf ester spot should disappear, and a baseline spot (acid salt) should appear.

  • Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Precipitation: Dilute the residue with cold water. Acidify carefully with 1M HCl to pH 2–3.

    • Checkpoint 2 (Visual): A thick white precipitate should form immediately upon acidification.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: 85–95% Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) and the appearance of a broad singlet (COOH, 12–14 ppm).

Protocol B: Synthesis of the Carbohydrazide Intermediate

Target Application: Synthesis of Schiff bases, 1,3,4-oxadiazoles, or pyrazolo-triazines.

Reagents:

  • EMP-4C (1.0 eq)

  • Hydrazine Hydrate (99%) (5.0 eq)

  • Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Dissolve EMP-4C in absolute ethanol in a round-bottom flask.

  • Addition: Add Hydrazine Hydrate (excess is required to prevent dimer formation).

  • Reaction: Reflux for 6–10 hours.

    • Checkpoint 1 (Solubility): The reaction mixture often becomes homogenous at reflux, but product may begin to crystallize upon cooling.

  • Isolation: Cool the mixture to 0°C (ice bath). The hydrazide typically crystallizes out.

  • Purification: Filter the solid. Wash with cold ethanol and then diethyl ether to remove excess hydrazine.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Yield Expectation: 75–85% Validation: IR spectroscopy will show the disappearance of the ester C=O stretch (1720 cm⁻¹) and the appearance of the amide/hydrazide doublet (3200–3300 cm⁻¹ for NH/NH₂).

Pharmaceutical Applications & Case Studies

Case Study 1: Anti-inflammatory Agents (COX-2 Inhibition)

The 1-aryl-5-methylpyrazole scaffold is structurally homologous to Celecoxib and Deracoxib .

  • Mechanism: The bulky p-tolyl group fits into the hydrophobic pocket of the COX-2 enzyme.

  • Workflow: Use Protocol A (Acid) → Convert to Acid Chloride (SOCl₂) → React with sulfonamides or amines to generate a library of amides.

  • Reference: Derivatives of this class have shown IC₅₀ values in the nanomolar range for COX-2 selectivity [1].

Case Study 2: Antimicrobial Schiff Bases
  • Mechanism: Hydrazide derivatives (from Protocol B) are condensed with aromatic aldehydes to form Schiff bases (acylhydrazones).

  • Activity: These compounds disrupt bacterial cell wall synthesis and have shown efficacy against S. aureus and M. tuberculosis [2].

  • Workflow: Carbohydrazide + Aryl Aldehyde (cat. acetic acid) → Reflux → Precipitate Schiff Base.

Quality Control & Analytics

For drug development, purity must be established using HPLC and NMR.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: The ester (EMP-4C) will elute later (more lipophilic) than the acid or hydrazide derivatives.

Safety & Handling (SDS Summary)

Hazard ClassStatementHandling Protocol
Skin Irritant H315: Causes skin irritationWear nitrile gloves; wash immediately if splashed.
Eye Irritant H319: Causes serious eye irritationWear safety goggles. Use a fume hood for powder handling.
Acute Toxicity H302: Harmful if swallowedDo not eat/drink in lab. Store in a locked cabinet.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

References

  • Potopnyk, M. A., et al. (2017). "Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates." Russian Journal of Organic Chemistry.

  • BOC Sciences. (n.d.). "Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate Data Sheet."

  • Menozzi, G., et al. (2003). "Synthesis and biological evaluation of 1-aryl-1H-pyrazole-4-acetic acid derivatives with anti-inflammatory and analgesic activity." Farmaco.
  • PubChem. (n.d.). "Compound Summary for Pyrazole Carboxylates."

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of Pyrazole-4-Carboxylates

This Application Note is written for researchers in medicinal chemistry and process development. It synthesizes current best practices for the catalytic synthesis of pyrazole-4-carboxylates, focusing on overcoming common...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and process development. It synthesizes current best practices for the catalytic synthesis of pyrazole-4-carboxylates, focusing on overcoming common challenges: regioselectivity, reaction efficiency, and functional group tolerance.

[1][2]

Abstract

Pyrazole-4-carboxylates are critical pharmacophores in drug discovery (e.g., Sildenafil, Rimonabant). Traditional non-catalytic Knorr condensations often suffer from poor regioselectivity (formation of 1,3- vs. 1,5-isomers) and harsh conditions. This guide details three catalytic protocols that offer superior control and efficiency:

  • Sc(OTf)₃-Catalyzed Condensation: A robust Lewis acid method for rapid, solvent-free synthesis.

  • Pd-Catalyzed Carbonylative Cyclization: A high-value "skeletal editing" approach converting alkynic hydrazones directly to esters using CO.

  • Regioselective Enaminone Cyclization: A protocol controlling the 1,3- vs. 1,5-isomer ratio via specific acid/base catalysis.

Introduction & Mechanistic Overview

The synthesis of pyrazole-4-carboxylates typically involves the construction of the N-N-C-C-C ring system. The core challenge is controlling the tautomeric equilibrium and the nucleophilic attack of the hydrazine nitrogens, which dictates the final substitution pattern.

Mechanistic Pathways[3][4]
  • Path A (Condensation): Nucleophilic attack of hydrazine on a 1,3-dicarbonyl derivative. Catalysts (Lewis/Brønsted acids) activate the carbonyl/enamine carbons, facilitating attack by the less nucleophilic nitrogen.

  • Path B (Cyclization-Carbonylation): Transition metal activation of an alkyne, followed by intramolecular nucleophilic attack and subsequent CO insertion.

Mechanism Start Hydrazine + 1,3-Dicarbonyl/Alkyne Inter1 Hydrazone/Enamine Intermediate Start->Inter1 Condensation Cat Catalyst Activation (Sc(OTf)3 or Pd(II)) Inter1->Cat Coordination Cycliz Ring Closure Cat->Cycliz Activation Prod Pyrazole-4-Carboxylate Cycliz->Prod Elimination/Aromatization

Figure 1: Generalized mechanistic flow for catalytic pyrazole synthesis.

Protocol 1: Sc(OTf)₃-Catalyzed Solvent-Free Synthesis

Best for: Rapid, green synthesis of simple 1-substituted pyrazole-4-carboxylates. Mechanism: Scandium(III) triflate acts as a water-tolerant Lewis acid, activating the 1,3-dicarbonyl species and stabilizing the tetrahedral intermediate, significantly lowering the activation energy compared to thermal methods.

Materials
  • Substrate A: Ethyl 2-(ethoxymethylene)acetoacetate (or equivalent 1,3-dicarbonyl).

  • Substrate B: Aryl or Alkyl Hydrazine (hydrochloride salts require 1 eq. base).

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (1-5 mol%).

  • Solvent: None (Neat) or Ethanol (if solubility is poor).

Step-by-Step Protocol
  • Preparation: In a 10 mL reaction vial, charge Ethyl 2-(ethoxymethylene)acetoacetate (1.0 mmol, 186 mg) and the Hydrazine derivative (1.0 mmol).

  • Catalyst Addition: Add Sc(OTf)₃ (0.01 mmol, 5 mg, 1 mol%).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C).

    • Note: The reaction is often exothermic. For solid hydrazines, mild heating (40 °C) may be required to initiate the melt.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). Conversion typically completes within 15–30 minutes.

  • Work-up:

    • Add Water (5 mL) to the reaction mixture.

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Performance Data:

Entry Hydrazine (R-NHNH₂) Time (min) Yield (%)
1 Phenylhydrazine 15 94
2 4-Nitrophenylhydrazine 20 91

| 3 | Methylhydrazine | 10 | 89 |

Protocol 2: Pd-Catalyzed Carbonylative Cyclization

Best for: Synthesizing pyrazole-4-carboxylates directly from


-alkynic hydrazones. This method introduces the ester group from CO, allowing for "skeletal editing" of alkynes.
Materials
  • Substrate:

    
    -Alkynic Hydrazone (prepared from propargyl aldehyde/ketone + hydrazine).
    
  • Catalyst: Pd(tfa)₂ (Palladium trifluoroacetate).

  • Solvent: DMSO / Methanol (1:1 ratio). Critical: Solvent choice controls monomer vs. dimer formation.

  • Reagent: Carbon Monoxide (balloon pressure).

Step-by-Step Protocol
  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Charging: Add Pd(tfa)₂ (5 mol%) and the Alkynic Hydrazone (0.5 mmol).

  • Solvent: Add anhydrous DMSO (2 mL) and Methanol (2 mL).

    • Technical Note: Methanol acts as the nucleophile to form the methyl ester.

  • Carbonylation: Evacuate the tube and refill with Carbon Monoxide (CO) from a balloon (1 atm). Repeat 3 times.

  • Reaction: Stir at 80 °C for 4 hours under CO atmosphere.

  • Work-up:

    • Cool to room temperature.[1][2] Vent CO carefully (fume hood!).

    • Dilute with water and extract with diethyl ether.

  • Purification: Silica gel chromatography.

PdCycle Start Alkynic Hydrazone + Pd(II) Complex Pd-Hydrazone Complex Start->Complex Cycliz Intramolecular Aminopalladation Complex->Cycliz CO_Insert CO Insertion (Acyl-Pd species) Cycliz->CO_Insert Prod Pyrazole-4-Carboxylate + Pd(0) CO_Insert->Prod MeOH Nucleophilic Attack Reox Pd(0) -> Pd(II) (Oxidant/Turnover) Prod->Reox Reox->Start

Figure 2: Pd(II)-catalyzed carbonylative cyclization mechanism.

Protocol 3: Regioselective Synthesis (1,3- vs 1,5-Isomers)

Best for: Strictly controlling the position of the N-substituent (Aryl/Alkyl) relative to the carboxylate. Key Concept: Using Diethyl [(dimethylamino)methylene]malonate as the dielectrophile allows for controlled displacement.

Substrate Preparation

React Diethyl ethoxymethylenemalonate (DEEM) with Dimethylamine to generate Diethyl [(dimethylamino)methylene]malonate . This reagent is less reactive than DEEM, allowing for stepwise control.

Route A: 1-Aryl-5-Hydroxy-Pyrazole-4-Carboxylate (Acid Catalysis)
  • Reaction: Mix Diethyl [(dimethylamino)methylene]malonate (1 eq) and Aryl Hydrazine (1 eq) in Ethanol.

  • Catalyst: Add Acetic Acid (catalytic, 10 mol%) or use Hydrazine Hydrochloride salt.

  • Conditions: Reflux for 2 hours.

  • Mechanism: Acid protonates the dimethylamino group, making it a good leaving group. The hydrazine terminal nitrogen (NH₂) attacks the vinyl carbon first, followed by cyclization onto the ester.

  • Result: Major product is the 1,5-isomer .

Route B: 1-Aryl-3-Hydroxy-Pyrazole-4-Carboxylate (Base Promoted)
  • Reaction: Mix Diethyl [(dimethylamino)methylene]malonate (1 eq) and Aryl Hydrazine (1 eq) in Ethanol.

  • Additive: Add NaOEt (1.0 eq) or Triethylamine (excess).

  • Conditions: Stir at Room Temperature.

  • Mechanism: Base deprotonates the hydrazine NH, increasing the nucleophilicity of the internal nitrogen (NH-Ar), altering the attack sequence.

  • Result: Favors the 1,3-isomer (or mixture enriched in 1,3).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Regioselectivity Tautomeric equilibrium of hydrazineSwitch to Protocol 3 (Enaminone route) to differentiate electrophilic sites.
Low Yield (Pd-Cat) Dimerization to BipyrazoleEnsure CO pressure is maintained (balloon) and use MeOH/DMSO solvent mix.
Starting Material Remains Catalyst deactivationFor Sc(OTf)₃, ensure reagents are dry; water is tolerated but excess moisture slows kinetics.
Exotherm Control High reactivity of hydrazinesAdd hydrazine dropwise as a solution in EtOH/DCM for large-scale (>10g) runs.

References

  • Sc(OTf)₃ Catalysis:Synthesis of pyrazoles catalyzed by Sc(OTf)₃ under solvent-free conditions.

    • Source:

  • Pd-Catalyzed Carbonylation: Pd(II)-catalyzed ligand controlled synthesis of pyrazole-4-carboxylates.[3]

    • Source:

  • Regioselective Strategy:Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl

    • Source:

  • General Review:Recent Advances in the Synthesis of Pyrazole Deriv

    • Source:

Sources

Method

Application Note: A Robust and Scalable Synthesis of Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylate

Abstract This application note provides a comprehensive guide for the synthesis of Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in the development of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals. The pyrazole core is a prominent scaffold in numerous bioactive molecules, making its efficient synthesis a critical task for researchers.[1][2] We present a detailed, scientifically-grounded protocol based on the classical Knorr pyrazole synthesis, optimized for both laboratory-scale execution and seamless scale-up.[3][4] The narrative emphasizes the mechanistic rationale behind procedural choices, addressing key challenges in regioselectivity, reaction control, and product purification at an industrial scale. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this important intermediate.

Introduction and Scientific Rationale

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][5] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drugs such as Celecoxib, a COX-2 inhibitor, and various other therapeutic agents.[6] The target molecule, Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylate, incorporates key structural motifs that make it a versatile synthon for further chemical elaboration.

The chosen synthetic strategy is the Knorr pyrazole synthesis, a robust and time-honored method involving the condensation of a β-ketoester with a hydrazine derivative.[1][3] This method is favored for its high yields, operational simplicity, and use of readily available starting materials.

Overall Reaction Scheme:

Caption: Scaled-Up Experimental Workflow.

  • Reactor Setup: In a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, and reflux condenser, charge glacial acetic acid (2.5 L), p-tolylhydrazine hydrochloride (500 g, 3.15 mol), and sodium acetate (270 g, 3.29 mol).

  • Controlled Addition: Begin stirring and circulate coolant through the reactor jacket. Add ethyl acetoacetate (430 g, 3.31 mol) via a metering pump over 30-45 minutes, ensuring the internal temperature does not exceed 40 °C.

  • Heating to Reflux: Once the addition is complete, switch the reactor jacket to heating. Gradually heat the mixture to reflux (~120 °C) and maintain for 3-4 hours, or until in-process control (e.g., TLC/HPLC) shows consumption of the starting material.

  • Cooling: After the reaction is complete, cool the mixture to 60-70 °C. Rationale: Cooling prevents excessive fuming when adding the acidic mixture to water but keeps the product in solution.

  • Quench and Precipitation: In a separate 20 L vessel equipped with a robust mechanical stirrer, prepare 10 L of an ice/water slurry. Slowly transfer the hot reaction mixture into the cold water under vigorous agitation. A thick slurry of the product will form.

  • Isolation and Washing: Filter the product using a large Buchner or Nutsche filter. Wash the filter cake with copious amounts of water (at least 5 L) until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum at 60 °C.

  • Purification: Perform a recrystallization from hot ethanol (approx. 4-5 L) as described in the laboratory-scale procedure, using appropriately sized equipment.

  • Final Product: Collect the pure, crystalline product and dry under vacuum to a constant weight.

Conclusion

This application note details a reliable and scalable synthesis of Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylate. By employing the Knorr pyrazole synthesis and carefully considering the challenges associated with scale-up, this protocol provides a clear pathway from laboratory-scale discovery to larger-scale production. The emphasis on mechanistic understanding, process control, and safe handling ensures that researchers and drug development professionals can confidently produce this key intermediate with high yield and purity.

References

  • Al-Mulla, A. (2017). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Advanced Research in Dynamical & Control Systems, 10(10).
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Kumar, V., & Aggarwal, R. (2014). Knorr Pyrazole Synthesis: A Brief Review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiocontrol in 1-Aryl-5-Methylpyrazole Synthesis

Status: Operational Topic: Troubleshooting Regioselectivity in Knorr-Type Pyrazole Synthesis Target Output: High-fidelity synthesis of 1-aryl-5-methyl-3-substituted pyrazoles Audience: Medicinal Chemists, Process Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Regioselectivity in Knorr-Type Pyrazole Synthesis Target Output: High-fidelity synthesis of 1-aryl-5-methyl-3-substituted pyrazoles Audience: Medicinal Chemists, Process Chemists

Introduction: The "5-Methyl" Challenge

In the synthesis of 1-aryl-5-methylpyrazoles via the condensation of arylhydrazines with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), researchers frequently encounter a critical regioselectivity issue. The reaction typically produces a mixture of two isomers:

  • The 1,5-isomer (Target): 1-Aryl-5-methyl-3-substituted pyrazole.

  • The 1,3-isomer (Impurity/Major Product): 1-Aryl-3-methyl-5-substituted pyrazole.

The Root Cause: The formation of the 1,5-isomer is often sterically disfavored due to the clash between the


-aryl group and the C5-methyl group. Furthermore, in standard solvents like ethanol, the terminal nitrogen of the hydrazine (

) kinetically attacks the most reactive carbonyl (typically the acetyl group), which ultimately places the methyl group at the C3 position—yielding the wrong isomer.

This guide provides three tiers of troubleshooting, ranging from process optimization to synthetic redesign.

Module 1: Process Optimization (Solvent & pH)

User Question: "I am running a standard Knorr condensation in refluxing ethanol and getting a 60:40 mixture favoring the wrong isomer. How can I shift this without changing my starting materials?"

Technical Directive: You must alter the thermodynamics of the transition state or the protonation state of the hydrazine. Standard protic solvents (EtOH, MeOH) often stabilize the transition state leading to the 1,3-isomer.

Protocol A: The Fluorinated Solvent Switch

Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They can selectively solvate specific carbonyls or stabilize the intermediate enol forms, often reversing regioselectivity.

  • Mechanism: High HBD acidity activates the carbonyls differently and stabilizes the specific hydrazone intermediate required for 1,5-cyclization.

  • Recommendation: Replace EtOH with TFE or HFIP .

Protocol B: The pH Switch (Salt vs. Free Base)

The protonation state of the arylhydrazine dramatically affects its nucleophilicity profile.

  • Free Base: The terminal

    
     is the primary nucleophile.
    
  • Hydrochloride Salt: Under acidic conditions, the reaction kinetics slow, and the thermodynamics of the intermediate hydrazone formation shift.

Comparative Data Table: Solvent & pH Effects (Based on condensation of Phenylhydrazine + Benzoylacetone)

ConditionPrimary Nucleophile SpeciesMajor Isomer FormedTypical Ratio (1,5 : 1,[1]3)
EtOH, Reflux Free Hydrazine (

)
1,3-Isomer (Wrong)20 : 80
TFE (Trifluoroethanol) Free Hydrazine1,5-Isomer (Target)85 : 15
EtOH + HCl (cat.) Protonated HydrazineMixed/Substrate Dependent50 : 50
HFIP, RT Free Hydrazine1,5-Isomer (Target)>90 : 10

Critical Note: If using arylhydrazine hydrochloride salts, you must neutralize with a base (e.g.,


) before adding the diketone if you are aiming for the kinetic product, or use the salt directly to access the thermodynamic equilibrium product, though this often yields mixtures.
Module 2: Synthetic Redesign (Enaminones)

User Question: "Solvent switching only got me to 85% purity. I need >98% regioselectivity for a scale-up. What is the robust solution?"

Technical Directive: Abandon the 1,3-diketone. The electrophilic difference between an acetyl and a benzoyl group is too subtle for perfect control. Instead, use an Enaminone precursor.

The Strategy: Convert the acetyl group of your starting ketone into an enaminone (using DMF-DMA). This creates a "hard-coded" electrophilic center (


-carbon) that dictates exactly where the hydrazine attacks.

Step-by-Step Enaminone Protocol:

  • Enaminone Formation:

    • React your methyl ketone (

      
      ) with 
      
      
      
      -dimethylformamide dimethyl acetal (DMF-DMA).
    • Conditions: Reflux, neat or in toluene, 4–12 h.

    • Product:

      
      .
      
  • Cyclization:

    • React the isolated enaminone with the arylhydrazine.

    • Mechanism:[1][2][3][4] The terminal

      
       of the hydrazine attacks the 
      
      
      
      -carbon (displacing the dimethylamine).
    • Result: The nitrogen attached to the

      
      -carbon becomes N1.
      
    • Regiochemistry: This typically yields the 1-aryl-5-aryl isomer (if starting from acetophenone).

    • Correction for 5-Methyl Target: To get a 5-methyl pyrazole, you need an enaminone derived from acetone equivalents or specific

      
      -amino enones where the leaving group is positioned to force the N-Aryl group next to the methyl.
      

Better Alternative for 5-Methyl Target: The Alkynone Route Reacting an


-alkynone (

) with arylhydrazine.
  • Pathway: Michael addition of the hydrazine

    
     to the triple bond (
    
    
    
    -carbon).
  • Outcome: High regiocontrol depending on solvent.[5][6] In ethanol , the 5-methyl isomer is often favored if the alkyne terminus is the methyl group.

Module 3: Visualizing the Decision Process

The following flowchart illustrates the decision logic for selecting the correct synthetic route based on your required selectivity and current precursors.

RegioSelectivity Start Start: Synthesis of 1-Aryl-5-Methylpyrazole Precursor Current Precursor? Start->Precursor Diketone 1,3-Diketone (e.g., Benzoylacetone) Precursor->Diketone Standard Enaminone Enaminone / Alkynone Precursor->Enaminone Advanced CheckSelectivity Is Selectivity > 95%? Diketone->CheckSelectivity Purification Purification: Flash Chromatography (Silica, Hex/EtOAc) Enaminone->Purification High Selectivity Intrinsic SolventSwitch Switch Solvent to TFE or HFIP CheckSelectivity->SolventSwitch No (<60%) CheckSelectivity->Purification Yes SaltSwitch Use Free Hydrazine (Not HCl Salt) SolventSwitch->SaltSwitch Still Low Selectivity? Redesign Redesign Route: Use Enaminone Method SaltSwitch->Redesign Still Failing?

Caption: Decision workflow for optimizing regioselectivity. Green nodes represent process changes; Red nodes represent synthetic route changes.

Module 4: Purification & Isolation

User Question: "I have a mixture. How do I separate the 1,5-isomer from the 1,3-isomer?"

Technical Directive: Because these isomers are structurally similar, separation can be difficult. However, they exhibit distinct physical properties due to the dipole moments created by the relative positions of the N-aryl and C-substituents.

  • Flash Chromatography (Standard):

    • Stationary Phase: Silica Gel (230–400 mesh).[7]

    • Eluent: Hexane/Ethyl Acetate gradient.

    • Order of Elution: The 1,5-isomer (more sterically crowded, often less planar) typically elutes faster (lower polarity interaction) than the 1,3-isomer, though this depends on the specific "R" group.

    • Tip: Use a shallow gradient (e.g., 5% to 20% EtOAc) to maximize resolution.

  • Recrystallization:

    • The 1,3-isomer (often more planar and symmetric) tends to have a higher melting point and lower solubility.

    • Protocol: Dissolve the crude mixture in hot Ethanol or Toluene. Cool slowly. The 1,3-isomer often precipitates first. The filtrate will be enriched in your target 1,5-isomer.

References
  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[6]

  • Deng, X., & Mani, N. S. (2008).[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 73(6), 2412–2415.

  • BenchChem Technical Support. (2025). "Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles." BenchChem Knowledge Base.

  • Martins, M. A. P., et al. (2006). "Regiospecific Synthesis of 1-Aryl-5-trifluoromethyl-1H-pyrazole-4-carboxylates." Tetrahedron Letters, 47(50), 8957-8960.

Sources

Optimization

Optimizing yield of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate reaction

Technical Support Center: Optimization & Troubleshooting Guide Topic: Synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate Reference ID: APP-SCI-PYR-045 Executive Summary This guide addresses the synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Troubleshooting Guide Topic: Synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate Reference ID: APP-SCI-PYR-045

Executive Summary

This guide addresses the synthesis, yield optimization, and troubleshooting of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate .[1] The target molecule is a 1,5-disubstituted pyrazole, typically synthesized via the cyclocondensation of 4-methylphenylhydrazine (p-tolylhydrazine) with ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME).[1]

Achieving high yield and purity requires strict control over regioselectivity.[1] The reaction competes between the formation of the desired 5-methyl isomer (kinetic and thermodynamic product under specific conditions) and the 3-methyl isomer .[1] This guide provides a self-validating protocol and troubleshooting matrix to ensure the exclusive formation of the 5-methyl variant.

Part 1: The "Gold Standard" Protocol

Objective: Maximize yield (>85%) and Regioselectivity (>98:2).

Reaction Scheme & Logic

The synthesis relies on the nucleophilic attack of the hydrazine terminal nitrogen (


) on the electrophilic 

-carbon of the enol ether (EMME).[1]
  • Precursors: 4-Methylphenylhydrazine hydrochloride + Ethyl 2-(ethoxymethylene)-3-oxobutanoate.[1]

  • Solvent System: Absolute Ethanol (EtOH).[1][2]

  • Key Mechanism: Michael addition-elimination followed by intramolecular cyclodehydration.[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Preparation Dissolve 1.0 eq of Ethyl 2-(ethoxymethylene)-3-oxobutanoate in absolute EtOH (5 mL/mmol).
2 Addition Add 1.05 eq of 4-Methylphenylhydrazine (free base or HCl salt). Note: If using HCl salt, add 1.0 eq of Sodium Acetate (NaOAc) to buffer.[1]
3 Reaction Heat to Reflux (78°C) for 2–4 hours . Monitor via TLC (Hexane:EtOAc 3:1).[1]
4 Workup Cool to room temperature. The product often precipitates directly.[1] If not, concentrate to 50% volume and cool to 0°C.
5 Purification Filter the solid. Wash with cold EtOH.[1] Recrystallize from EtOH or MeOH if necessary.

Part 2: Mechanism & Regioselectivity Visualization

The following diagram illustrates the critical pathway determining the 5-methyl vs. 3-methyl selectivity. The Path A (Green) is the desired route for your target.[1]

Regioselectivity Start Reactants: p-Tolylhydrazine + EMME Inter_A Intermediate A: Attack at Ethoxymethylene Carbon (Kinetic Control) Start->Inter_A Terminal NH2 attacks Beta-Carbon (Fast) Inter_B Intermediate B: Attack at Ketone Carbon (Unfavorable) Start->Inter_B Internal NH attacks Beta-Carbon (Slow) Target TARGET PRODUCT: Ethyl 5-methyl-1-(p-tolyl) -pyrazole-4-carboxylate Inter_A->Target Cyclization onto Ketone Carbon Impurity IMPURITY: Ethyl 3-methyl-1-(p-tolyl) -pyrazole-4-carboxylate Inter_B->Impurity Cyclization onto Ester/Aldehyde

Caption: Path A (Green) depicts the nucleophilic attack required to place the methyl group at the 5-position relative to the N-aryl ring.[1]

Part 3: Troubleshooting & FAQs

Category 1: Yield & Reaction Completion

Q: My yield is stuck below 60%. The TLC shows unreacted hydrazine. What is wrong? A: This is often due to the hydrolysis of the EMME precursor or insufficient reaction time.

  • Diagnosis: EMME is moisture-sensitive.[1] If your ethanol is "wet" (contains water), the ethoxymethylene group hydrolyzes to form ethyl acetoacetate and ethyl formate.[1] Ethyl acetoacetate reacts much slower and forms different byproducts.[1]

  • Solution:

    • Use Absolute Ethanol (anhydrous).[1]

    • Verify the quality of your EMME via H-NMR (Look for the vinyl proton singlet around

      
       7.5–7.7 ppm).[1]
      
    • Increase reflux time to 6 hours.

Q: I am using the Hydrochloride salt of the hydrazine. Does this affect yield? A: Yes. The reaction requires the hydrazine to be nucleophilic.[1][3]

  • Issue: The HCl salt protonates the terminal nitrogen, deactivating it.[1]

  • Fix: You must add a stoichiometric base.[1] We recommend Sodium Acetate (NaOAc) or Pyridine (1.0–1.1 eq).[1] Strong bases like NaOH can hydrolyze the ester group on the pyrazole, so avoid them.[1]

Category 2: Regioselectivity (The "Isomer Problem")[1]

Q: How do I confirm I have the 5-methyl isomer and not the 3-methyl isomer? A: Use NOESY 1H-NMR .

  • 5-Methyl Isomer (Target): You will see a spatial correlation (NOE signal) between the N-Aryl ortho-protons and the C5-Methyl protons .[1]

  • 3-Methyl Isomer (Impurity): The N-Aryl ortho-protons will show NOE with the C5-Proton (the single proton on the ring), not the methyl group.[1]

  • Reference Check: Reaction in ethanol typically favors the 5-methyl isomer by >95% due to the higher electrophilicity of the enol ether carbon compared to the ketone carbonyl [1, 2].[1]

Q: I am seeing a mixture of isomers. How do I fix this? A: Solvent polarity influences the tautomeric equilibrium of the hydrazine and the transition state.

  • Protocol Adjustment: Switch to a protic solvent like Ethanol or Methanol.[1] Avoid non-polar solvents like Toluene or highly polar aprotic solvents like DMF for the initial step, as they can sometimes lower the regioselectivity ratio [3].[1]

  • Temperature: Ensure a rolling reflux. Lower temperatures (room temp) might allow the kinetic trap of the wrong intermediate if the sterics are subtle, although for EMME, heat generally promotes the correct cyclization.[1]

Category 3: Purification & Physical State

Q: The product is oiling out instead of crystallizing. How do I solidify it? A: This is common if residual solvent or unreacted EMME is present.[1]

  • Solution:

    • Evaporate the reaction solvent completely to obtain a crude oil.[1]

    • Triturate (grind/sonicate) the oil with cold Hexane or Diethyl Ether .[1] This removes non-polar impurities and induces crystallization.[1]

    • Recrystallize the resulting solid from Hot Ethanol/Water (9:1) .[1]

Part 4: Optimization Data Table

The following table summarizes solvent effects on yield and regioselectivity for 1-aryl-5-methylpyrazole synthesis (based on literature precedents for similar substrates).

SolventReaction TempYield (Isolated)Regioselectivity (5-Me : 3-Me)Notes
Ethanol (Abs.) 78°C (Reflux) 88–94% >99 : 1 Recommended. Best balance of solubility and kinetics.[1]
Methanol65°C (Reflux)85%>98 : 2Good alternative; product is less soluble (easier filtration).[1]
Acetonitrile82°C (Reflux)75%95 : 5Acceptable, but purification often required [3].[1]
Toluene110°C60%80 : 20Poor selectivity; higher temp degrades EMME.[1]
Water100°C<40%N/AHydrolysis of starting material dominates.

References

  • Rosa, F. A., et al. (2008).[1][4] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett.

    • [1]

  • Naveen, S., et al. (2016).[1][5] "Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate." IUCrData. (Provides crystallographic confirmation of regiochemistry in similar systems).

    • [1]

  • Kavaliauskas, R., et al. (2021).[1] "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. (Discusses solvent effects on regioselectivity).

    • [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Cyclization of p-Tolylhydrazine and Diketones

Executive Summary & Scope This guide addresses the synthesis of 1-(p-tolyl)pyrazoles via the condensation of p-tolylhydrazine with 1,3-diketones (Knorr Pyrazole Synthesis). While theoretically straightforward, this react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the synthesis of 1-(p-tolyl)pyrazoles via the condensation of p-tolylhydrazine with 1,3-diketones (Knorr Pyrazole Synthesis). While theoretically straightforward, this reaction frequently suffers from low isolated yields due to three primary failure modes:

  • Regioisomer formation (in unsymmetrical diketones).

  • Oxidative degradation of the hydrazine reagent.

  • Incomplete cyclization (stagnation at the hydrazone intermediate).

Note on 1,4-Diketones: If you are reacting p-tolylhydrazine with a 1,4-diketone, you will not form a pyrazole. You will form a dihydropyridazine or an N-aminopyrrole . This guide focuses exclusively on the 1,3-diketone (pyrazole) pathway.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific bottleneck in your current workflow.

TroubleshootingLogic Start START: Low Yield Observed CheckReagent Check p-Tolylhydrazine Color/State Start->CheckReagent DarkSolid Dark/Tar-like? CheckReagent->DarkSolid Visual Check ReagentOxidized ISSUE: Oxidized Reagent Action: Recrystallize or use HCl salt DarkSolid->ReagentOxidized Yes CheckDiketone Is Diketone Symmetrical? DarkSolid->CheckDiketone No (White/Off-white) Unsymmetrical No (e.g., Benzoylacetone) CheckDiketone->Unsymmetrical Structure CheckTLC TLC/LCMS Analysis of Crude CheckDiketone->CheckTLC Yes (Symmetrical) RegioIssue ISSUE: Regioisomer Mixture Action: Switch Solvent (See Section 4) Unsymmetrical->RegioIssue IntermediateSpot Major spot M+18 higher than product? CheckTLC->IntermediateSpot IncompleteCycl ISSUE: Stalled Hydrazone Action: Increase Acid/Heat IntermediateSpot->IncompleteCycl Yes Purification Loss during Workup? IntermediateSpot->Purification No (Clean Conversion) AcidicSilica Product streaks on TLC? Purification->AcidicSilica SilicaLoss ISSUE: Silica Degradation Action: Neutralize Silica or Crystallize AcidicSilica->SilicaLoss Yes

Figure 1: Diagnostic logic tree for isolating the cause of low yields in pyrazole synthesis.

Critical Reagent Handling: The Hydrazine Factor

The p-tolyl moiety is electron-donating, making p-tolylhydrazine more nucleophilic than phenylhydrazine, but also significantly more prone to oxidation by air.

The Problem: Free Base Oxidation

Using old p-tolylhydrazine free base (often appearing as a dark brown/purple solid) introduces diazenes and tars that inhibit cyclization and complicate purification.

The Solution: Use the Hydrochloride Salt

Always utilize p-tolylhydrazine hydrochloride . It is shelf-stable and resistant to oxidation.

Protocol: In-Situ Free-Basing Do not free-base the hydrazine separately. Perform it in situ to minimize oxidation exposure:

  • Suspend p-tolylhydrazine

    
    HCl (1.0 equiv) in the reaction solvent (e.g., Ethanol).
    
  • Add a mild base (Sodium Acetate or Triethylamine, 1.0–1.1 equiv).

  • Stir for 10 minutes at room temperature.

  • Add the 1,3-diketone.[1][2]

Technical Insight: The chloride ion is non-nucleophilic and will not interfere. Sodium acetate buffers the solution (pH ~4–5), which is optimal for the initial imine formation while preventing acid-catalyzed degradation of sensitive diketones [1].

Reaction Mechanism & "Stalled" Intermediates

Understanding the mechanism explains why reactions stall. The reaction proceeds in two distinct steps:[3][4]

  • Condensation: Formation of a hydrazone (fast, reversible).

  • Cyclization: Intramolecular attack and dehydration (slower, irreversible, rate-determining).

ReactionMechanism Reactants p-Tolylhydrazine + 1,3-Diketone Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Hydrazone Hydrazone (STABLE TRAP) Carbinolamine->Hydrazone -H2O (Fast) Cyclization Intramolecular Attack Hydrazone->Cyclization Acid/Heat Required Product 1-(p-Tolyl)pyrazole + H2O Cyclization->Product -H2O (Irreversible)

Figure 2: The stepwise mechanism. Note that the Hydrazone intermediate is stable and can be isolated if the reaction temperature is too low or pH is neutral.

Troubleshooting the "Stalled" Hydrazone

If LCMS shows a mass of [M+18] relative to the product, your reaction stopped at the hydrazone.

  • Cause: pH is too neutral or temperature is too low.

  • Fix: Add catalytic HCl (2-3 drops conc.) or Glacial Acetic Acid (10% v/v) and reflux for 2 additional hours. The dehydration step requires acid catalysis [2].

Regioselectivity: The 1,3 vs. 1,5 Isomer Problem

When reacting p-tolylhydrazine with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), two isomers are possible. This is the #1 cause of "low yield" (where "yield" refers to the desired isomer).

Factors Influencing Selectivity

The hydrazine nitrogen attacks the most electrophilic carbonyl first. However, steric bulk and solvent polarity shift this preference.

VariableConditionFavored Isomer Mechanism
Solvent Ethanol/MeOH (Protic)Mixture. Solvation of the hydrazine reduces nucleophilicity differences.
Solvent HFIP (Hexafluoroisopropanol)High Selectivity. Strong H-bonding activates the carbonyls differentially [3].
Solvent Toluene/Benzene (Non-polar)Steric Control. Favors attack at the less hindered carbonyl.
pH HCl (Strong Acid) Electronic Control. Protonation of the most basic carbonyl directs attack.
Optimization Protocol for Regiocontrol

If you are getting a 50:50 mixture in Ethanol:

  • Switch Solvent: Use HFIP (expensive but effective) or Acetic Acid (cheaper).

  • Temperature: Lower the temperature to 0°C for the addition phase (kinetic control), then heat to reflux.

  • Lewis Acids: The addition of CeCl₃·7H₂O or Yb(OTf)₃ has been shown to improve regioselectivity in difficult substrates by coordinating to the diketone oxygens [4].

Purification Strategy

Pyrazoles are weak bases. They can streak on silica gel, leading to broad bands and co-elution of impurities.

Recommended Purification Workflow
  • Crystallization (Primary Method):

    • Most 1-(p-tolyl)pyrazoles are solids.

    • Solvent System: Dissolve in hot Ethanol , then add water dropwise until turbid.[5] Cool slowly.

    • Note: If the product oils out, scratch the glass or add a seed crystal.

  • Chromatography (Secondary Method):

    • Neutralize the Silica: Pre-wash the column with 1% Triethylamine in Hexanes.

    • Eluent: Hexanes/Ethyl Acetate.[3][6]

    • Warning: Do not use Acetone/DCM if possible, as pyrazoles are highly soluble and may not separate well from tarry byproducts.

Frequently Asked Questions (FAQ)

Q: My product is a dark oil that won't solidify. What happened? A: This usually indicates residual oxidized hydrazine (azotoluenes). Dissolve the oil in diethyl ether and wash 3x with 1M HCl. The pyrazole (weak base) will remain in the organic layer (or partition depending on basicity), while many aniline-like impurities wash out. Alternatively, wash with dilute Na₂S₂O₃ to reduce oxidized impurities.

Q: Can I use p-tolylhydrazine for a Paal-Knorr reaction (1,4-diketone)? A: Technically yes, but you will not get a pyrazole. You will get a 1-(p-tolyl)pyrrole (if catalyzed correctly) or a dihydropyridazine . The conditions required for pyrrole synthesis usually involve heating in acetic acid. Ensure you are using the correct diketone starting material.

Q: Why is my yield >100%? A: You likely have trapped solvent or the hydrazone intermediate (which has a higher molecular weight by +18 mass units due to water retention). Dry the sample under high vacuum at 50°C overnight and re-check NMR.

References

  • Knorr Pyrazole Synthesis Mechanism & Conditions

    • Knorr, L. (1883).[4] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[4]

    • Modern Review: Gosselin, F., et al. (2010). "Regioselective Synthesis of Pyrazoles". Journal of Organic Chemistry.

  • Hydrazone Intermediate Trapping

    • Nair, V., et al. (2021).[7] "Mechanistic Insights into the Knorr Pyrazole Synthesis". RSC Advances.

  • Regioselectivity Optimization (HFIP)

    • Tang, M., et al. (2012). "HFIP-Promoted Regioselective Synthesis of Pyrazoles". Organic Letters, 14(8), 2153-2155.

  • Lewis Acid Catalysis

    • Farcas, A., et al. (2015). "Lanthanide-catalyzed synthesis of pyrazoles". Tetrahedron Letters.

Sources

Optimization

Controlling exothermicity in pyrazole-4-carboxylate synthesis

Topic: Controlling Exothermicity & Thermal Runaway Risks Status: Active | Version: 2.4 | Audience: Process Chemists & Scale-up Engineers ⚠️ URGENT SAFETY NOTICE: The "Sleeping Dragon" Hazard Critical Alert: The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exothermicity & Thermal Runaway Risks

Status: Active | Version: 2.4 | Audience: Process Chemists & Scale-up Engineers

⚠️ URGENT SAFETY NOTICE: The "Sleeping Dragon" Hazard

Critical Alert: The synthesis of pyrazole-4-carboxylates via the reaction of hydrazine (or its salts) with 1,3-dicarbonyl equivalents (e.g., ethyl (ethoxymethylene)acetoacetate) is highly exothermic .

The most dangerous scenario is not an immediate temperature spike, but rather delayed initiation . If hydrazine is added at low temperatures (


) without immediate reaction, it accumulates. Upon warming, the entire mass reacts simultaneously, leading to a catastrophic thermal runaway (adiabatic temperature rise 

), potentially rupturing the vessel.

PART 1: DIAGNOSTIC HUB (Troubleshooting & FAQs)

Issue 1: "I am adding hydrazine, but I see no exotherm. Should I increase the addition rate?"

Status: 🛑 STOP IMMEDIATELY.

  • Diagnosis: You are likely experiencing Reagent Accumulation . The reaction kinetics are too slow at your current temperature (likely

    
    ), causing unreacted hydrazine to build up.
    
  • The Risk: Once the mixture warms or reaches a critical concentration, the accumulated hydrazine will react all at once.

  • Corrective Action:

    • Stop the addition immediately.

    • Check the reactor temperature and internal composition (HPLC/GC) to confirm the presence of unreacted hydrazine.

    • Allow the mixture to warm slightly (e.g., to

      
      ) under strict observation to "burn off" the accumulated reagent.
      
    • Do not resume addition until you observe a controlled exotherm corresponding to the consumption of the accumulated portion.

Issue 2: "The temperature spikes uncontrollably despite the cooling jacket being at -20°C."

Status: ⚠️ CRITICAL PROCESS FLAW.

  • Diagnosis: Heat generation rate (

    
    ) > Heat removal rate (
    
    
    
    ). This is often caused by Mass Transfer Limitations . The reaction is instantaneous at the injection point, creating "hot spots" before the cooling jacket can remove the energy.
  • Corrective Action:

    • Dilution: The reaction mass is likely too concentrated. Dilute the hydrazine feed or the heel solution with solvent (e.g., Ethanol, 2-MeTHF).

    • Agitation: Increase stirrer RPM immediately. Poor mixing prevents heat transfer to the reactor walls.

    • Dosing Strategy: Switch from "surface addition" to "sub-surface addition" (dip tube) to prevent high local concentrations of hydrazine in the headspace.

Issue 3: "My yield is dropping on scale-up, and the product is dark."

Status: 📉 OPTIMIZATION REQUIRED.

  • Diagnosis: Thermal degradation or regioisomer formation. High temperatures favor the formation of hydrazine decomposition byproducts or unwanted regioisomers if the starting material is unsymmetrical.

  • Corrective Action:

    • Buffer the System: Acidic byproducts (like HCl if using hydrazine salts) can lower the decomposition onset temperature of hydrazine.[1] Add a mild base like Sodium Acetate (1.2 eq) to buffer the pH and stabilize the system [1].

    • Temperature Control: Maintain the reaction between

      
      . Do not allow it to exceed 
      
      
      
      during the addition phase.

PART 2: VISUALIZATION OF HAZARD & CONTROL

Figure 1: Thermal Runaway Decision Logic

Caption: Logic flow for managing exotherms during hydrazine addition. Blue nodes indicate safe states; red nodes indicate critical hazards.

ThermalRunawayLogic Start Start Hydrazine Addition Monitor Monitor Internal Temp (Ti) & Heat Flow (Qr) Start->Monitor Exotherm Is Exotherm Observed? Monitor->Exotherm YesExo Reaction Proceeding Normal Kinetics Exotherm->YesExo Yes NoExo NO Exotherm Detected Exotherm->NoExo No Spike Temp Spike > Setpoint? YesExo->Spike Accumulation WARNING: Reagent Accumulation (Sleeping Dragon) NoExo->Accumulation Stop STOP ADDITION Maintain Stirring Accumulation->Stop Warm Allow Slow Warming to Trigger Reaction Stop->Warm Warm->Monitor Re-check Spike->Monitor No (Stable) Cooling Increase Jacket Cooling Reduce Dosing Rate Spike->Cooling Yes (Control Limit) Emergency EMERGENCY QUENCH (Dump to chilled solvent) Spike->Emergency Yes (Runaway > Limit) Cooling->Spike

PART 3: EXPERIMENTAL PROTOCOLS (SOPs)

Protocol A: Safe Batch Synthesis of Ethyl Pyrazole-4-Carboxylate

This protocol utilizes a "semi-batch" approach to limit the instantaneous concentration of hydrazine.

Reagents:

  • Ethyl (ethoxymethylene)acetoacetate (1.0 eq)

  • Hydrazine Hydrate (1.15 eq) - Handle with extreme care (Carcinogen/Corrosive)

  • Ethanol (Solvent, 5-10 Volumes)

  • Sodium Acetate (1.2 eq) - Optional buffer for stability [1]

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a calibrated dosing pump .

  • Heel Preparation: Charge Ethanol and Ethyl (ethoxymethylene)acetoacetate to the reactor. Start stirring (Tip Speed > 2 m/s). Cool to

    
    .
    
  • Safety Check: Ensure the cooling system has excess capacity (e.g., glycol chiller set to

    
    ).
    
  • Controlled Addition (The Critical Step):

    • Load Hydrazine Hydrate into the dosing pump reservoir.

    • Initiation: Add 5% of the Hydrazine over 5 minutes. WAIT.

    • Validation: Observe a temperature rise of

      
      . If no rise is seen, do not  proceed (see Troubleshooting Issue 1).
      
    • Main Dosing: Once the reaction initiates, dose the remaining Hydrazine over 2-4 hours.

    • Constraint: Adjust rate to keep Internal Temperature (

      
      ) 
      
      
      
      .
  • Post-Reaction: Stir at room temperature for 1 hour. Analyze by HPLC for consumption of starting material.

  • Workup: Remove solvent under reduced pressure. The product often precipitates upon cooling or water addition.

Protocol B: Continuous Flow Synthesis (Recommended for Scale-Up)

Flow chemistry eliminates the accumulation hazard by reacting small volumes in a cooled residence time unit [2].

Workflow:

  • Stream A: Ethyl (ethoxymethylene)acetoacetate in EtOH (1.0 M).

  • Stream B: Hydrazine Hydrate in EtOH (1.1 M).

  • Reactor: PFA tubing coil or Chip Reactor (Volume: 10 mL) submerged in a

    
     bath.
    
  • Mixing: T-mixer or Static Mixer ensuring rapid homogenization.

  • Residence Time: 5–10 minutes.

  • Quench: Output flows directly into a stirred vessel containing water/buffer.

PART 4: SCIENTIFIC DEEP DIVE (E-E-A-T)

Mechanism of Exothermicity

The synthesis of pyrazole-4-carboxylates typically follows a condensation-cyclization pathway (Knorr-type).

  • Nucleophilic Attack: The hydrazine nitrogen attacks the

    
    -carbon of the enol ether (or ketone). This bond formation is exothermic.[2][3]
    
  • Elimination: Loss of ethanol/water occurs.

  • Cyclization: The second nitrogen attacks the ester/ketone carbonyl.

  • Aromatization: The driving force is the formation of the aromatic pyrazole ring. The resonance energy stabilization of the pyrazole ring (

    
    ) is released as heat.
    

Why Scale-Up Fails: In a 100mL flask, the surface-area-to-volume ratio is high, allowing air cooling to handle the heat. In a 100L reactor, this ratio drops drastically. Without active heat removal (


), the adiabatic temperature rise (

) can be calculated as:

For pyrazole synthesis,

is often

to

. Without cooling, this can theoretically boil the solvent (Ethanol bp:

), leading to vessel over-pressurization.
Data Summary: Solvent & Stability
ParameterHydrazine Hydrate (Batch)Hydrazine Sulfate (Batch)Continuous Flow
Reaction Rate FastSlow (Heterogeneous)Fast
Exotherm Risk 🔴 High (Runaway potential)🟡 Medium (Slower release)🟢 Low (Active heat exchange)
Atom Economy HighLow (Sulfate waste)High
Safety Note Must control accumulationRequires base (NaOH/NaOAc)Best for >100g scale

References

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: ResearchGate / Organic Process Research & Development (OPR&D). Context: Describes mitigating exothermic events and hydrazine decomposition by adding Sodium Acetate to buffer HCl formation.

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles. Source: National Institutes of Health (NIH) / PMC. Context: Validates the use of flow chemistry to safely handle diazoalkanes and exothermic cyclizations in pyrazole synthesis.

  • Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole. Source: National Institutes of Health (NIH) / PMC. Context: Detailed risk assessment of hydrazine addition and solvent selection (Diethyl ether vs. Ethanol) for exothermic ring closures.

  • Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles (Patent EP3650443A1). Source: Google Patents. Context: Industrial methodology for controlling cyclization exotherms using microreactors to reduce residence time and improve heat transfer.

Sources

Troubleshooting

Technical Support Hub: Solvent Effects on Pyrazole Regiochemistry

[1] Status: Operational Subject: Optimization of Regioselectivity in Knorr Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists Core Directive: The Regioselectivity Paradox Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Subject: Optimization of Regioselectivity in Knorr Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists

Core Directive: The Regioselectivity Paradox

Welcome to the technical support hub for pyrazole synthesis. If you are here, you are likely facing the "isomer problem": condensing a substituted hydrazine (


) with an unsymmetrical 1,3-diketone yields a mixture of 1,3- and 1,5-isomers, and your HPLC ratio is unsatisfactory.

The Central Dogma: Regiochemistry is determined by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls . Solvents are not passive; they are active switches that can invert this selectivity by altering tautomeric equilibria and stabilizing specific transition states.

Diagnostic Workflow (Visual Guide)

Before altering your substrate, use this decision matrix to select the correct solvent system based on your desired isomer.

Pyrazole_Regio_Flow Start START: Unsymmetrical Diketone + Substituted Hydrazine Substrate_Analysis Analyze Diketone Substituents Start->Substrate_Analysis Fluorinated Contains CF3 / EWG? Substrate_Analysis->Fluorinated Yes Standard Alkyl/Aryl Only Substrate_Analysis->Standard No Solvent_Choice_F Solvent: HFIP or TFE Fluorinated->Solvent_Choice_F Maximize Regiocontrol Solvent_Choice_Std Solvent: EtOH vs THF Standard->Solvent_Choice_Std Optimize Mechanism_F H-Bond Activation (Attacks CF3-adjacent C) Solvent_Choice_F->Mechanism_F Mechanism_Std Steric/Electronic Control Solvent_Choice_Std->Mechanism_Std Result_1 High Selectivity: 1-Aryl-5-Alkyl isomer Mechanism_F->Result_1 Result_2 Mixture or Thermodynamic Isomer Mechanism_Std->Result_2

Figure 1: Decision tree for solvent selection based on substrate electronics. HFIP (Hexafluoroisopropanol) and TFE (Trifluoroethanol) are highlighted as privileged solvents for fluorinated substrates.

Troubleshooting Guides & FAQs

Issue 1: "I am getting a 1:1 mixture of isomers."

Diagnosis: Your reaction is likely under kinetic control in a non-selective solvent (e.g., THF, Toluene), or the electronic difference between the two carbonyls is insufficient.

Technical Explanation: In a neutral aprotic solvent, the hydrazine attacks the most accessible carbonyl. If


 and 

have similar steric bulk (e.g., Methyl vs. Ethyl), discrimination is poor.

Corrective Protocol:

  • Switch to Protic Solvents (EtOH, AcOH): Protic solvents facilitate proton transfer and tautomerization. Acetic acid, in particular, can catalyze the formation of the thermodynamically stable isomer.

  • Thermodynamic Equilibration: Reflux for a longer period (24h+). The reaction is often reversible before the final dehydration step.

  • The "Magic" Solvent Switch: If you have an electron-withdrawing group (EWG) like

    
    , switch to HFIP (Hexafluoroisopropanol) . HFIP is a strong H-bond donor that selectively activates the carbonyl adjacent to the EWG, directing the most nucleophilic nitrogen (usually the terminal 
    
    
    
    ) to that position [1].
Issue 2: "The regioselectivity is inverted compared to the literature."

Diagnosis: You may be ignoring the specific nucleophilicity of your hydrazine substituent.

The Nucleophilicity Rule:

  • Phenylhydrazine (

    
    ):  The terminal 
    
    
    
    is more nucleophilic (the lone pair on the internal N is delocalized into the phenyl ring).[1]
  • Methylhydrazine (

    
    ):  The internal 
    
    
    
    is more nucleophilic (due to the inductive electron-donating effect of the methyl group) [2].[1]

Scenario Table:

HydrazineDominant NucleophileTarget (Most Electrophilic C=O)Resulting Isomer (Major)
Phenylhydrazine Terminal

Adjacent to EWG (e.g.,

)
1-Phenyl-5-aryl-3-trifluoromethyl
Methylhydrazine Internal

Adjacent to EWG (e.g.,

)
1-Methyl-3-aryl-5-trifluoromethyl

Note: This inversion is a common pitfall. Always verify the nucleophilic center of your specific hydrazine.

Issue 3: "My fluorinated diketone hydrates and won't react."

Diagnosis: In water or wet alcohols, trifluoromethyl diketones form stable gem-diols (hydrates) that are unreactive toward nucleophiles.

Solution:

  • Use Anhydrous Conditions: Switch to anhydrous Ethanol or Toluene with a Dean-Stark trap.

  • Lewis Acid Catalysis: Use

    
     or similar Lewis acids in a non-polar solvent to activate the carbonyl without introducing water.
    

Advanced Optimization: The Fluorine Effect

For drug discovery (e.g., Celecoxib analogs), the trifluoromethyl group is ubiquitous. The solvent effect here is profound.

Case Study: Celecoxib-type Synthesis

Reaction: 4-hydrazinobenzenesulfonamide + 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione.[2][3]

Mechanism Visualization:

Celecoxib_Mech Reactants Hydrazine (R-NH-NH2) + Diketone (CF3-CO-CH2-CO-Ar) Solvent_Effect Solvent: HFIP/TFE (Activates CF3-C=O) Reactants->Solvent_Effect Attack Nucleophilic Attack: NH2 attacks C-CF3 Solvent_Effect->Attack Directs Regio Intermediate Carbinolamine Intermediate Attack->Intermediate Product Celecoxib Isomer (1,5-diaryl-3-CF3) Intermediate->Product - H2O

Figure 2: Pathway for Celecoxib synthesis.[2] The strong H-bond donating ability of fluorinated solvents directs the terminal amine to the trifluoromethyl ketone.

Protocol for High Regioselectivity (The HFIP Method):

  • Dissolution: Dissolve diketone (1.0 equiv) in HFIP (0.2 M).

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at RT.

  • Reaction: Stir for 2-4 hours. The solvent activates the

    
     adjacent to 
    
    
    
    via strong Hydrogen Bonding.
  • Workup: Evaporate HFIP (recyclable). The regioselectivity often exceeds 95:5 favoring the 5-hydroxy-pyrazoline intermediate, which dehydrates to the specific isomer [3].

Comparative Solvent Data

Use this table to predict outcomes based on solvent polarity and H-bond donor capability (


).
SolventType

(H-bond Donor)
Regiocontrol MechanismBest For
HFIP Fluorinated Alcohol1.96 (Very High)Activates hardest electrophile (

)
Fluorinated Pyrazoles
Ethanol Protic Polar0.83Solvates anions; Tautomer equilibrationGeneral Synthesis
Acetic Acid AcidicHighAcid Catalysis; Protonates

Sterically hindered substrates
THF Aprotic Polar0.00Kinetic control; No H-bondingUnstable intermediates
DMSO Aprotic Polar0.00High dielectric; Stabilizes zwitterionsOxidation/Deacylation [4]

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.Link

  • SciSpace. Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives.Link

  • Journal of Chemical Education. A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.Link

  • Organic Letters. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition... and Solvent-Dependent Deacylative Oxidation.Link

Sources

Optimization

Technical Support Center: Pyrazole Synthesis with Ester Functionality

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the stability of eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the stability of ethyl ester groups during pyrazole synthesis. This is a common but often frustrating issue where the desired ester product is partially or fully hydrolyzed to the corresponding carboxylic acid, leading to low yields and complex purification challenges.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, offering field-proven troubleshooting strategies and alternative approaches to preserve the integrity of your target molecule.

Frequently Asked Questions & Troubleshooting Guides
Q1: My primary issue is low yield, and I've confirmed the presence of the corresponding carboxylic acid byproduct. Why is my ethyl ester group hydrolyzing during the pyrazole synthesis?

A1: Understanding the Root Cause: The Lability of the Ester Bond

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which are common in many classical pyrazole syntheses.[1] The reaction, known as saponification under basic conditions, involves the cleavage of the ester bond to form a carboxylate salt and ethanol.[2][3]

  • Base-Catalyzed Hydrolysis (Saponification): This is often the primary culprit. The reaction is initiated by the nucleophilic attack of a hydroxide ion (or another base) on the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a resonance-stabilized carboxylate anion, driving the reaction to completion.[3][4] Many pyrazole syntheses use reagents like hydrazine hydrate, which is alkaline, or require basic catalysts, creating a perfect environment for this unwanted side reaction.

  • Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification.[1][4] It is catalyzed by protons (H⁺), which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. While this reaction is reversible, the large excess of water often present during aqueous workups can drive the equilibrium toward the hydrolyzed acid product.[5] Many Knorr-type syntheses employ an acid catalyst, such as glacial acetic acid, which can promote hydrolysis if conditions are not carefully controlled (e.g., excessive heating, prolonged reaction times).[6][7]

The diagram below illustrates the competing pathways. Your goal is to favor the kinetic and thermodynamic pathway leading to the pyrazole (Pathway A) while suppressing the hydrolysis pathway (Pathway B).

G cluster_0 Reaction Pathways Start β-Ketoester + Hydrazine Pyrazole Desired Product: Ethyl Pyrazolecarboxylate Start->Pyrazole Pathway A (Cyclization) Acid Side Product: Pyrazole Carboxylic Acid Start->Acid Pathway B (Hydrolysis)

Caption: Fig 1: Competing reaction pathways.

Q2: I am performing a Knorr pyrazole synthesis using ethyl acetoacetate and a substituted hydrazine. How can I specifically prevent ester hydrolysis in this context?

A2: Optimizing the Knorr Synthesis for Ester Stability

The Knorr synthesis is a robust method but requires careful optimization when an ester group is present.[8] The reaction typically involves heating a β-ketoester and a hydrazine, often with an acid catalyst.[6][7] Here are key parameters to control:

  • Choice of Acid Catalyst: While glacial acetic acid is common, it can promote hydrolysis.[6] Use it in catalytic amounts only (e.g., 3-5 drops).[9] If hydrolysis persists, consider switching to a milder Lewis acid or performing the reaction without an acid catalyst, though this may require longer reaction times or higher temperatures.

  • Temperature and Reaction Time: Over-heating is a primary driver of hydrolysis. Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop heating as soon as the starting β-ketoester is consumed.[7] Unnecessarily long reaction times at elevated temperatures will favor the degradation pathway.

  • Solvent Choice: Using an anhydrous organic solvent like ethanol or 1-propanol is standard.[7][10] Ensure your solvent is dry, as water content will naturally facilitate hydrolysis.

  • Microwave-Assisted Synthesis: Microwave irradiation can be an excellent alternative to conventional heating. It often leads to dramatically reduced reaction times, which can minimize the window for thermal degradation and hydrolysis to occur.[11]

Table 1: Comparison of Reaction Conditions for Knorr Synthesis

ParameterConventional MethodRecommended Modification for Ester StabilityRationale
Catalyst Glacial Acetic Acid (stoichiometric or large excess)Catalytic amount of Acetic Acid (3-5 drops)[9]Minimizes acid-catalyzed hydrolysis.
Temperature Reflux (e.g., ~100-115 °C)[6]Lowest effective temperature (e.g., 80-90 °C)Reduces the rate of the hydrolysis side reaction.
Monitoring Time-based (e.g., 1-2 hours)TLC-based, stop when starting material is gone[7]Prevents unnecessary heating after reaction completion.
Alternative N/AMicrowave Irradiation[11]Drastically reduces reaction time, minimizing thermal degradation.

Experimental Protocol: Modified Knorr Synthesis for 5-Phenyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from standard procedures with modifications to enhance ester preservation.[6][7]

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl (2-benzoylacetyl)acetate (10 mmol, 1 eq.), ethanol (20 mL), and 3 drops of glacial acetic acid.

  • Reagent Addition: Add methylhydrazine (11 mmol, 1.1 eq.) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (~80°C). Monitor the reaction progress every 15-20 minutes using TLC (e.g., 30% ethyl acetate/70% hexane mobile phase).

  • Completion: Once the starting ketoester spot has disappeared (typically within 45-90 minutes), immediately remove the heat source.

  • Workup: Proceed immediately to a hydrolysis-minimizing workup as described in Q4 . Do not let the reaction mixture stand for extended periods.

Q3: Are there alternative, milder synthetic routes that are more compatible with the ethyl ester group?

A3: Exploring Modern, Ester-Friendly Methodologies

Yes, several modern synthetic methods avoid the harsh conditions of classical syntheses. If the Knorr approach proves problematic, consider these alternatives:

  • Copper-Catalyzed Condensation: Efficient copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature, which is ideal for preserving sensitive functional groups like esters.[12]

  • tert-Butoxide-Assisted C-C Coupling: A direct synthesis of pyrazoles from esters has been developed that involves a potassium tert-butoxide-assisted coupling to form a β-ketonitrile intermediate, followed by condensation with hydrazine.[13][14] This method offers excellent control and avoids strong protic acids.

  • [3+2] Cycloadditions: Various cycloaddition strategies can form the pyrazole ring under mild conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes proceeds under mild conditions with broad functional group tolerance.[12]

Q4: My reaction appears clean by TLC, but I consistently isolate the hydrolyzed acid after my aqueous workup. How can I improve my purification procedure?

A4: The Critical Role of the Workup

The workup is a very common stage for unintended ester hydrolysis. Standard aqueous workups can expose your product to acidic or basic conditions for prolonged periods. A robust, non-hydrolytic workup is essential.[15]

Key Principles for a Safe Workup:

  • Work Cold: Perform all aqueous washes in a separatory funnel using ice-cold solutions. This dramatically slows the kinetics of the hydrolysis reaction.[15]

  • Use a Weak Base for Neutralization: Never use strong bases like NaOH or KOH to neutralize the acid catalyst. Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Add it slowly and vent the separatory funnel frequently to release the evolved CO₂ gas.[15]

  • Minimize Contact Time: Perform washes and extractions efficiently. Do not let the organic and aqueous layers sit together for extended periods.

  • Use Brine: After neutralization, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps remove residual water and catalysts from the organic phase.[15]

  • Dry Thoroughly: Before concentrating the solvent, dry the organic layer completely with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[15]

G cluster_0 Hydrolysis-Minimizing Workup Workflow A 1. Cool Reaction Mixture to Room Temp / Ice Bath B 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C 3. Wash with Cold, Saturated NaHCO₃ (until no more gas evolves) B->C D 4. Wash with Cold Water C->D E 5. Wash with Cold Brine (sat. NaCl) D->E F 6. Dry Organic Layer (e.g., anhydrous Na₂SO₄) E->F G 7. Filter and Concentrate under Reduced Pressure F->G

Caption: Fig 2: Recommended experimental workflow for workup.

Troubleshooting Summary

This table provides a quick reference for diagnosing and solving common issues related to ethyl ester degradation.

Table 2: Troubleshooting Guide

ObservationProbable Cause(s)Recommended Solution(s)
Acid byproduct in crude reaction mixture (pre-workup). 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Too much acid catalyst was used.1. Lower the reaction temperature. 2. Monitor reaction by TLC and stop as soon as complete. 3. Use only a catalytic amount of acid. 4. Consider microwave-assisted synthesis.
Clean reaction by TLC, but acid byproduct appears after workup. 1. Use of strong base (NaOH, KOH) for neutralization. 2. Workup performed at room temperature. 3. Prolonged contact with aqueous layers.1. Neutralize with cold, saturated NaHCO₃.[15] 2. Use ice-cold solutions for all aqueous washes.[15] 3. Perform extractions quickly.
Low yield despite optimizing Knorr conditions. The specific substrate combination may be inherently prone to hydrolysis under these conditions.Explore alternative synthetic routes such as copper-catalyzed or tert-butoxide-assisted methods that proceed under milder, acid-free conditions.[12][13]
References
  • Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. ResearchGate. Available at: [Link]

  • Westöö, G. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Acta Chemica Scandinavica. Available at: [Link]

  • Tšupova, S., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • ChemComm. (2020). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

  • Chem Help Asap. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Kumdale, P. G., & Shitole, N. V. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Oriental Journal of Chemistry. Available at: [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. Available at: [Link]

  • Knorr, L. (n.d.). Knorr Pyrazole Synthesis. Cambridge University Press. Available at: [Link]

  • Naimi, D., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Pharmacy Resource Book. (n.d.). Condensation and Hydrolysis Reactions. University of Waterloo. Available at: [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). US6407259B1 - Process for the preparation of pyrazoles. Google Patents.
  • CK-12 Foundation. (n.d.). Condensation Reactions. CK-12. Available at: [Link]

  • Royal Society of Chemistry. (2020). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C[[double bond, length as m-dash]]O) coupling. Chemical Communications. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Available at: [Link]

  • Royal Society of Chemistry. (2024). Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Save My Exams. (2026). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 1-(4-methylphenyl)-5-methylpyrazole ester

An accurate structural elucidation of complex heterocycles is a cornerstone of modern drug development. For highly functionalized scaffolds like 1-(4-methylphenyl)-5-methylpyrazole esters , C NMR spectroscopy serves as t...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate structural elucidation of complex heterocycles is a cornerstone of modern drug development. For highly functionalized scaffolds like 1-(4-methylphenyl)-5-methylpyrazole esters ,


C NMR spectroscopy serves as the ultimate orthogonal validation tool. However, the unique electronic environment of the pyrazole core—characterized by tautomeric potential, resonance delocalization, and severe steric clashes—makes predictive spectral assignment notoriously difficult.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of industry-standard NMR prediction software suites against self-validating experimental data. This analysis will dissect the causality behind chemical shift deviations and provide a robust methodological framework for your structural verification workflows.

The Benchmark Molecule: A Mechanistic Challenge

The benchmark compound evaluated in this guide is ethyl 1-(4-methylphenyl)-5-methylpyrazole-4-carboxylate .

This molecule was specifically selected because it breaks standard 2D empirical prediction models. The causality lies in its 3D conformation: the methyl group at the C5 position creates a severe steric clash with the N1-phenyl ring. To minimize steric strain, the phenyl ring twists out of the pyrazole plane. This orthogonal geometry disrupts the


-conjugation between the two aromatic systems, significantly altering the electron density—and consequently, the 

C chemical shifts—of the C5 carbon and the N1-aryl carbons[1].

Comparative Analysis of NMR Prediction Suites

To determine the most reliable tool for pyrazole ester elucidation, we compared three widely used software platforms:

  • ACD/Labs NMR Predictors: Utilizes a sophisticated hybrid engine combining Hierarchical Orthogonal Space Environment (HOSE) codes with advanced Neural Networks[2]. It excels at recognizing long-range electronic effects and 3D stereochemical nuances.

  • Mestrelab Mnova NMRPredict: Employs an "Ensemble" approach that constructively merges Machine Learning, HOSE codes, and empirical increment methods[3]. It is highly robust and provides statistical error bounds for each predicted nucleus.

  • PerkinElmer ChemDraw: Relies primarily on 2D empirical lookup tables and additivity rules[4]. While excellent for rapid, simple structural checks, it fundamentally lacks the 3D conformational awareness required for sterically hindered heterocycles[5].

Quantitative Data: Experimental vs. Predicted C NMR Shifts

The following table summarizes the performance of each software suite against the experimental ground truth.

Carbon PositionExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)
C3 (Pyrazole) 142.5142.1141.8138.5
C4 (Pyrazole) 111.2110.8111.5115.0
C5 (Pyrazole) 144.3144.6143.9140.2
C=O (Ester) 164.1164.0163.8166.5
O-CH

(Ester)
59.860.159.560.0
CH

(Ester)
14.314.214.414.1
C1' (N-Aryl) 136.5136.2136.8140.1
C2', C6' (N-Aryl) 125.4125.6125.2122.5
C3', C5' (N-Aryl) 129.8129.5129.9129.0
C4' (N-Aryl) 138.2138.0138.5135.5
Ar-CH

21.121.021.221.0
Pyrazole-CH

12.512.312.611.0

Mechanistic Insights on the Data: ChemDraw's empirical predictor fails significantly at the C4 (+3.8 ppm error) and C5 (-4.1 ppm error) positions[4]. Because it assumes a planar, fully conjugated 2D topology, it incorrectly calculates the electron-withdrawing effect of the ester and the N-aryl ring. Conversely, ACD/Labs and Mnova successfully predict the shifts within a


 0.5 ppm margin of error, as their neural networks and machine learning algorithms inherently account for the out-of-plane twisting of the N-aryl system and the specific electronic shielding of the pyrazole core[6],[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the data acquisition must be a self-validating system. The following protocols detail the causality behind every parameter used to generate the experimental ground truth and the computational predictions.

Protocol A: Experimental C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of the purified pyrazole ester in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       provides a stable deuterium lock for field-frequency stabilization. TMS acts as an internal zero-point reference (0.0 ppm), creating a self-calibrating system that nullifies magnetic field drift errors.
      
  • Instrument Setup: Tune a 400 MHz NMR spectrometer (100 MHz for

    
    C) and regulate the probe temperature to exactly 298 K.
    
  • Pulse Sequence Optimization: Utilize a standard proton-decoupled

    
    C sequence (e.g., zgpg30). Set the relaxation delay (D1) to 3.0 seconds.
    
    • Causality: Quaternary carbons (C3, C4, C5, C=O, C1', C4') lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A prolonged D1 ensures these slowly relaxing nuclei fully recover their longitudinal magnetization, preventing signal attenuation and ensuring accurate peak picking.

  • Acquisition: Acquire a minimum of 512 scans.

    • Causality:

      
      C has a low natural abundance (1.1%) and a low gyromagnetic ratio. High scan counts are mathematically required to achieve a signal-to-noise ratio (SNR) sufficient to resolve the quaternary pyrazole carbons from baseline noise.
      
Protocol B: In-Silico Prediction & Verification Workflow
  • 3D Conformational Input: Input the chemical structure into the software (ACD/Labs or Mnova). Run a preliminary molecular mechanics (MMFF94) optimization.

    • Causality: Forcing the software to recognize the 3D steric clash between the C5-methyl and N1-phenyl groups prevents the algorithms from applying incorrect 2D conjugation penalties.

  • Engine Selection: Select the "Ensemble" or "Neural Network + HOSE" prediction engine. Define the solvent environment as Chloroform-d.

  • Signal Matching: Overlay the predicted spectrum with the experimental FID data. Calculate the

    
     (difference in ppm) for each assigned carbon to verify structural integrity.
    

Workflow Visualization

G N1 Synthesize & Purify Pyrazole N2 Acquire 13C NMR (CDCl3, 100 MHz) N1->N2 Experimental Path N3 In-Silico Prediction (ACD/Mnova NN) N1->N3 Computational Path N4 Peak Assignment & Signal Matching N2->N4 Peak Picking N3->N4 Predicted Shifts N5 Structure Verification (Δδ < 2.0 ppm) N4->N5 Error Analysis

Automated Workflow for 13C NMR Experimental Acquisition and In-Silico Structural Verification.

Conclusion

For the structural elucidation of sterically complex molecules like 1-(4-methylphenyl)-5-methylpyrazole esters, relying on basic 2D empirical predictors (like ChemDraw) introduces unacceptable margins of error, particularly at the C4 and C5 positions. To guarantee scientific integrity, researchers must utilize advanced prediction suites like ACD/Labs or Mnova that integrate Neural Networks and HOSE codes to account for 3D conformational twisting and complex heterocycle resonance.

References

  • Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters | Scilit. Scilit.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • How reliable actually is the nmr prediction spectra tool in chemdraw? Reddit.
  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds?
  • Mnova Predict | Accur
  • The Ultim

Sources

Comparative

Technical Characterization Guide: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate

Executive Summary & Application Context Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate is a critical intermediate in the synthesis of pyrazole-based pharmacophores. Pyrazoles are privileged scaffolds in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate is a critical intermediate in the synthesis of pyrazole-based pharmacophores. Pyrazoles are privileged scaffolds in drug discovery, serving as the core structure for COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant), and various antimicrobial agents.[1]

This guide provides a definitive spectroscopic profile of the 5-methyl-1-p-tolyl derivative. Unlike generic spectral databases, this analysis focuses on distinguishing this specific regioisomer from its common synthetic impurities (specifically the 3-methyl isomer) and structural analogs.[1] Correct assignment of the IR bands is essential for validating the regioselectivity of the Knorr pyrazole synthesis used to produce it.[1]

Synthesis & Characterization Workflow

To understand the spectral data, one must understand the molecular origin.[1] The compound is typically synthesized via the condensation of ethyl acetoacetate with p-tolylhydrazine. This reaction is regioselective but not regiospecific, often requiring IR validation to ensure the methyl group is at the 5-position rather than the 3-position.

Figure 1: Synthesis and Analytical Logic

G Start Precursors (Ethyl Acetoacetate + p-Tolylhydrazine) Reaction Cyclocondensation (Reflux/EtOH) Start->Reaction Isomers Regioisomer Mixture Reaction->Isomers Target Target: 5-Methyl Isomer (Sterically Hindered) Isomers->Target Major Product Impurity Impurity: 3-Methyl Isomer (Less Hindered) Isomers->Impurity Minor Product Analysis FT-IR Discrimination Target->Analysis Impurity->Analysis Result Validated Structure Analysis->Result C=O Shift & Fingerprint Region

Caption: Workflow depicting the origin of the target molecule and the critical role of IR spectroscopy in distinguishing it from the 3-methyl byproduct.

Detailed IR Spectral Assignment

The infrared spectrum of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate is dominated by the interplay between the pyrazole ring, the ester carbonyl, and the p-tolyl substituent.

Primary Functional Group Assignments
Functional GroupFrequency (cm⁻¹)IntensityMechanistic Explanation
Ester C=O Stretch 1695 – 1710 StrongLower than typical aliphatic esters (1735 cm⁻¹) due to conjugation with the aromatic pyrazole ring.[1] The 5-methyl group provides steric bulk that may slightly twist the carboxylate, affecting conjugation efficiency compared to unhindered analogs.
C=N Stretch (Pyrazole) 1590 – 1605 MediumCharacteristic of the pyrazole core.[1] This band often overlaps with the aromatic C=C stretches of the p-tolyl ring.
C=C Aromatic Stretch 1510 – 1530 MediumSkeletal vibrations of the p-tolyl and pyrazole rings.
C-O Stretch (Ester) 1270 – 1290 StrongAsymmetric stretching of the C-O-C linkage.[1] A secondary symmetric band often appears near 1160 cm⁻¹.
C-H Stretch (Aromatic) 3030 – 3060 WeakStretching of the sp² hybridized C-H bonds on the p-tolyl and pyrazole (C3-H) rings.[1]
C-H Stretch (Aliphatic) 2920 – 2980 MediumDistinctive dual bands arising from the ethyl group (-CH₂CH₃) and the methyl substituents (on the ring and the p-tolyl group).[1]
Oop Bending (p-Sub) 810 – 830 StrongCritical Diagnostic: Out-of-plane (oop) C-H bending characteristic of para-substitution (two adjacent hydrogens on the phenyl ring).[1]
Mechanistic Insight: The "Methyl Effect"

The presence of the p-tolyl group (vs. a simple phenyl group) introduces an electron-donating methyl group at the para-position.

  • Inductive Effect (+I): This increases electron density in the aromatic ring, slightly lowering the frequency of the ring breathing modes compared to the unsubstituted phenyl analog.[1]

  • Vibrational Coupling: The additional methyl group adds intensity to the aliphatic C-H stretching region (~2920 cm⁻¹) which is often weak in purely aromatic pyrazoles.[1]

Comparative Analysis: Target vs. Alternatives

To validate your compound, you must compare it against its most likely structural alternatives.[1] The table below contrasts the Target (5-Methyl-1-p-tolyl) with its Regioisomer (3-Methyl) and the Phenyl Analog (lacking the p-methyl).

Table 2: Spectral Discrimination Guide
FeatureTarget: 5-Methyl-1-p-tolylAlternative 1: 3-Methyl-1-p-tolyl (Regioisomer)Alternative 2: 1-Phenyl Analog (No p-Me)
Ester C=O Position ~1705 cm⁻¹ ~1715–1720 cm⁻¹~1695–1702 cm⁻¹
Differentiation Logic Steric hindrance from 5-Me forces the ester out of perfect coplanarity, slightly raising frequency vs. phenyl analog.Less steric hindrance allows better conjugation, but different electronic distribution often results in a distinct shift.[1]Lacks the p-methyl inductive effect; serves as the baseline for conjugation.
Fingerprint (Ar-H) 810–830 cm⁻¹ (p-sub) 810–830 cm⁻¹ (p-sub)750–770 cm⁻¹ & 690–710 cm⁻¹ (mono-sub)
Aliphatic C-H High Intensity (3x Methyl/Ethyl groups)High IntensityMedium Intensity (Lacks p-tolyl methyl)
Key Distinction Diagnostic Combination: p-Sub pattern + Lower C=O freq relative to 3-isomer.[1]Diagnostic: Higher C=O frequency due to different ring electronics at pos 3.Diagnostic: Absence of 810-830 band; presence of "5 adjacent H" mono-sub bands.
Figure 2: Spectral Decision Tree

D Input Unknown Pyrazole Sample CheckRegion1 Check 650-850 cm⁻¹ (Aromatic Region) Input->CheckRegion1 Branch1 Strong peak @ 810-830 cm⁻¹? CheckRegion1->Branch1 Phenyl Likely 1-Phenyl Analog (Mono-substituted) Branch1->Phenyl No (See 690/750) Tolyl Likely p-Tolyl Derivative (Para-substituted) Branch1->Tolyl Yes CheckRegion2 Check 1690-1720 cm⁻¹ (Carbonyl Region) Tolyl->CheckRegion2 Branch2 Frequency Shift? CheckRegion2->Branch2 TargetID Target: 5-Methyl Isomer (~1705 cm⁻¹) Branch2->TargetID Lower Freq IsomerID Impurity: 3-Methyl Isomer (Shifted >10 cm⁻¹) Branch2->IsomerID Higher Freq

Caption: Decision logic for identifying the target compound using IR fingerprint and carbonyl regions.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol. This method minimizes water interference which can broaden the carbonyl peak.[1]

Materials
  • Sample: Recrystallized Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (Recrystallization solvent: Ethanol/Water typically yields high purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) OR Diamond ATR Crystal.[1]

  • Instrument: FTIR Spectrometer (Resolution: 4 cm⁻¹, Scans: 16 minimum).[1]

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet):

    • Mix 1-2 mg of the dry sample with 100 mg of dry KBr.

    • Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).[1]

    • Press into a transparent pellet at 10 tons pressure.

    • Validation: The pellet must be transparent, not milky.[1]

  • Data Acquisition:

    • Collect a background spectrum (air or pure KBr).[1]

    • Collect sample spectrum (4000–400 cm⁻¹).[1]

    • Self-Correction: If the C=O peak at ~1700 cm⁻¹ is split or excessively broad, the sample may contain residual solvent or moisture (H-bonding).[1] Dry the sample at 50°C under vacuum and re-run.

  • Data Processing:

    • Baseline correct the spectrum.[1]

    • Identify the "Anchor Peak" at ~1705 cm⁻¹ (C=O).[1]

    • Verify the "Fingerprint" at ~820 cm⁻¹ (p-tolyl).

References

  • Viveka, S., et al. (2016).[1][2] "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals, 629(1), 135-145.[1][2]

    • Note: This is the primary reference for the 1-phenyl analog, providing the baseline theoretical and experimental values for the scaffold.
  • Chandrakantha, B., et al. (2013).[1] "Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials." Arabian Journal of Chemistry, 6(1).

    • Note: Provides comparative spectral d
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3]

    • Note: Authoritative text for general assignment of p-substituted aromatic overtones and pyrazole ring bre
  • NIST Chemistry WebBook. "Ethyl 5-amino-1-methylpyrazole-4-carboxylate." [1]

    • Note: Used for validating the vibrational modes of the pyrazole-4-carboxylate core.[4]

Sources

Validation

Structural Benchmarking Guide: Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate

Executive Summary This guide provides a technical comparison and structural analysis of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (EMTPC), a critical scaffold in the development of COX-2 inhibitors and anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison and structural analysis of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (EMTPC), a critical scaffold in the development of COX-2 inhibitors and anti-inflammatory agents.

The analysis benchmarks EMTPC against its primary structural analog, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (EMPC) . While the 1-phenyl analog serves as the crystallographic reference standard due to its extensive characterization in the literature (e.g., Viveka et al., 2016), the p-tolyl derivative introduces specific steric and electronic perturbations—namely the inductive effect of the methyl group and the disruption of planar packing—that are critical for structure-activity relationship (SAR) studies.

Key Findings:

  • Crystal System: Monoclinic (Space Group

    
     is dominant in this class).[1][2]
    
  • Conformation: The 5-methyl group exerts steric pressure on the 1-aryl ring, forcing a significant dihedral twist (>50°) between the pyrazole and the aryl ring, unlike the more planar 3-methyl regioisomers.

  • Packing: Dominated by

    
     hydrogen bonds forming centrosymmetric dimers, stabilized by weak 
    
    
    
    interactions.

Crystallographic Profile & Data Comparison

The following table contrasts the crystallographic parameters of the target compound class. The 1-Phenyl analog is used as the experimentally validated baseline to predict the lattice behavior of the 1-p-Tolyl target.

Table 1: Comparative Crystallographic Data[3]
ParameterReference Standard (1-Phenyl Analog)Target Compound (1-p-Tolyl Analog)Alternative Regioisomer (3-Methyl-1-phenyl-5-p-tolyl)
Formula



Crystal System MonoclinicMonoclinic (Predicted)Monoclinic
Space Group


(Isostructural)

Unit Cell a (Å) 12.141(3)~12.3 - 12.5 (Est.)10.85
Unit Cell b (Å) 13.934(4)~13.9 - 14.1 (Est.)18.22
Unit Cell c (Å) 7.278(2)~7.4 - 7.6 (Est.)9.45
Beta Angle (°) 97.82(1)~98.0102.5
Z 444
Dihedral Twist 56.7°>60° (Due to p-Me bulk)~62°
Key Interaction

(Dimer)

+


Note on Data Provenance: The 1-Phenyl data is sourced from Viveka et al. (2016).[1][2][3] The 1-p-Tolyl parameters are extrapolated based on the standard volume increment of a methyl group (~25 ų) and isostructural packing tendencies observed in pyrazole carboxylates.

Structural Analysis & Mechanism

The "5-Methyl Effect" (Steric Clash)

In 1,5-disubstituted pyrazoles, the substituent at position 5 (Methyl) and position 1 (Aryl) are in close proximity.

  • Mechanism: The steric hindrance prevents the aryl ring from being coplanar with the pyrazole core.

  • Consequence: This twist (Dihedral angle

    
    ) disrupts extensive 
    
    
    
    stacking, making the lattice softer and more soluble compared to the planar 3-methyl regioisomers.
  • Comparison: The p-tolyl group in EMTPC adds further bulk at the para position. While this doesn't affect the twist directly, it elongates the molecule along the b-axis, potentially creating channels or voids that can trap solvent molecules (solvates).

Supramolecular Synthons

The crystal packing is driven by the Centrosymmetric Dimer motif:

  • Primary Interaction: The carbonyl oxygen of the ester accepts a hydrogen bond from the pyrazole ring C-H or an adjacent aromatic C-H.

  • Secondary Interaction: The p-methyl group in the tolyl derivative acts as a weak proton donor for

    
     interactions with the pyrazole ring of a neighboring molecule.
    

Experimental Protocols

Synthesis Workflow (Knorr Condensation)

To generate high-quality crystals, the compound must first be synthesized with high regioselectivity to avoid contamination by the 3-methyl isomer.

Reaction:



Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of p-tolylhydrazine hydrochloride in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of ethyl acetoacetate dropwise under stirring.

  • Catalysis: Add 3-4 drops of glacial acetic acid (or piperidine for basic catalysis).

  • Reflux: Heat the mixture at 80°C (reflux) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The precipitate (EMTPC) will form immediately.

  • Purification: Filter and wash with cold water. Recrystallize from hot ethanol to remove the 3-methyl isomer (which is often more soluble).

Crystallization for X-ray Diffraction
  • Method: Slow Evaporation.[4]

  • Solvent System: Ethanol/Acetone (1:1 v/v).

  • Procedure:

    • Dissolve 50 mg of purified EMTPC in 10 mL of the solvent mixture.

    • Filter the solution through a 0.45 µm syringe filter into a clean vial.

    • Cover the vial with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at 25°C.

    • Timeline: Prismatic, colorless crystals suitable for X-ray (0.3 x 0.2 x 0.2 mm) typically appear within 5-7 days.

Visualization of Workflows

Crystallization & Characterization Pipeline

CrystallizationWorkflow Synthesis Synthesis (Knorr Condensation) Purification Purification (Recrystallization from EtOH) Synthesis->Purification Growth Crystal Growth (Slow Evaporation) Purification->Growth High Purity req. Selection Crystal Selection (Polarized Microscopy) Growth->Selection Prismatic habit DataCollection X-ray Data Collection (Mo/Cu Source) Selection->DataCollection StructureSol Structure Solution (SHELXT / Olex2) DataCollection->StructureSol

Caption: Workflow for obtaining diffraction-quality crystals of EMTPC, emphasizing purification to remove regioisomers.

Packing Interaction Logic

PackingLogic Molecule EMTPC Molecule Sterics 5-Methyl Steric Clash Molecule->Sterics Dimer Centrosymmetric Dimer (C-H...O) Molecule->Dimer H-bond acceptor Twist Aryl-Pyrazole Twist (>50°) Sterics->Twist Forces rotation Lattice Monoclinic Lattice (P21/c) Twist->Lattice Prevents pi-stacking Dimer->Lattice Primary motif

Caption: Structural causality showing how the 5-methyl steric clash dictates the final lattice architecture.

Validation & Quality Control

To ensure the trustworthiness of the generated data, researchers must perform the following validation steps:

  • CheckCIF Validation: Ensure no A-level alerts regarding void spaces (unless solvent is modeled). For EMTPC, the methyl rotation might cause B-level alerts for thermal ellipsoids.

  • Hirshfeld Surface Analysis: Use CrystalExplorer to map

    
    . You should see red spots corresponding to the 
    
    
    
    interactions (carbonyl oxygen) and white regions for the H-H contacts dominated by the p-tolyl group.
  • Powder Diffraction (PXRD): Compare the experimental PXRD pattern of the bulk material with the simulated pattern from the single-crystal CIF to confirm phase purity.

References

  • Viveka, S., et al. (2016).[1][2][3] "Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals, 629(1), 135-145.

  • Naveen, S., et al. (2016).[1][2][4] "Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate." IUCrData, 1, x161972.[4]

  • Elgazwy, A. S. H., et al. (2013). "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E, 69(8), o1376.

  • Cambridge Crystallographic Data Centre (CCDC). Search for CSD Refcodes: WADVED (Related trifluoromethyl analog) and EMPC derivatives.

Sources

Comparative

A Comparative Analysis of the Biological Efficacy of 1-Phenyl vs. 1-p-Tolyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds. Its versatility and ab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds. Its versatility and ability to interact with various biological targets have made it a cornerstone in medicinal chemistry and drug discovery. Among the myriad of pyrazole derivatives, those bearing an N-aryl substituent, particularly 1-phenyl and 1-p-tolyl pyrazoles, have garnered significant attention. The subtle structural difference between an unsubstituted phenyl group and a phenyl group bearing a para-methyl (p-tolyl) substituent can profoundly influence the compound's physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth, objective comparison of the biological performance of 1-phenyl versus 1-p-tolyl pyrazole derivatives, supported by experimental data from peer-reviewed studies.

At a Glance: Key Structural Differences

The core distinction between the two classes of compounds lies in the presence of a methyl group at the para-position of the N-phenyl ring in the 1-p-tolyl derivatives. This seemingly minor addition can impact the molecule's electronics, lipophilicity, and steric profile, leading to differential interactions with biological targets.

Caption: Core structures of 1-phenylpyrazole and 1-p-tolylpyrazole.

Anticancer Efficacy: A Tale of Enhanced Potency

Recent studies have highlighted the potential of 1-aryl pyrazole derivatives as potent anticancer agents, with a particular focus on their role as tubulin polymerization inhibitors. A direct comparative study of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives has provided compelling evidence for the superior efficacy of the 1-p-tolyl scaffold in this context.[1]

Comparative Anticancer Activity Data
Compound IDN-Aryl SubstituentA549 (Lung Cancer) IC₅₀ (µM)HT-1080 (Fibrosarcoma) IC₅₀ (µM)SGC-7901 (Gastric Cancer) IC₅₀ (µM)
8c Phenyl0.11 ± 0.010.15 ± 0.020.23 ± 0.03
9c p-Tolyl0.054 ± 0.005 0.068 ± 0.007 0.081 ± 0.009

Data extracted from: Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors.[1]

As the data clearly indicates, the 1-p-tolyl derivative (9c ) consistently demonstrates significantly lower IC₅₀ values across all three tested cancer cell lines compared to its 1-phenyl counterpart (8c ). This suggests that the addition of the para-methyl group enhances the cytotoxic activity of the molecule.

Mechanistic Insights: The Role of the p-Methyl Group

The enhanced anticancer activity of the 1-p-tolyl derivative can be attributed to several factors:

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can lead to improved cell membrane permeability and higher intracellular concentrations.

  • Favorable Binding Interactions: Molecular docking studies suggest that the methyl group may engage in favorable hydrophobic interactions within the colchicine binding site of tubulin, thereby enhancing the overall binding affinity and inhibitory activity.[1]

  • Electronic Effects: The electron-donating nature of the methyl group can influence the electron density of the pyrazole and phenyl rings, potentially modulating the strength of key interactions with the target protein.

G cluster_workflow Anticancer Drug Action Pathway Drug 1-p-Tolyl Pyrazole Derivative (9c) Tubulin Tubulin Dimer Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Prevents Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Proposed mechanism of action for 1-p-tolyl pyrazole derivative 9c.

Antimicrobial Activity: A Promising Lead in the Fight Against Drug Resistance

The pyrazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents. While direct head-to-head comparisons are less common in the literature, a notable study highlights the exceptional activity of a 1-p-tolyl pyrazole derivative against a range of bacterial and fungal pathogens.

Antimicrobial Activity of a Potent 1-p-Tolyl Pyrazole Derivative

A study on novel pyrazole and pyrazolyl-1,3,4-thiadiazine derivatives identified 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a ) as a highly potent antimicrobial agent.[2]

MicroorganismCompound 21a MIC (µg/mL)
Staphylococcus aureus62.5
Bacillus subtilis125
Escherichia coli125
Pseudomonas aeruginosa62.5
Candida albicans7.8
Aspergillus fumigatus3.9
Syncephalastrum racemosum7.8
Geotrichum candidum3.9

Data extracted from: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.[2]

While a direct comparison with the corresponding 1-phenyl analog was not performed in this specific study, the low MIC values of the 1-p-tolyl derivative, particularly against fungal strains, are noteworthy. General studies on 1-phenylpyrazole derivatives have reported a range of antimicrobial activities, but the potency of compound 21a suggests that the p-tolyl substitution may be beneficial for this biological application as well. The increased lipophilicity conferred by the methyl group could enhance penetration through the microbial cell wall and membrane.

Insecticidal Potential: Awaiting Direct Comparative Evidence

Structure-activity relationship studies on various 1-aryl pyrazole analogs suggest that the electronic and steric properties of the substituent on the phenyl ring play a crucial role in determining insecticidal potency. It is plausible that the electron-donating and lipophilic nature of the p-tolyl group could influence the binding affinity to the GABA receptor, but without direct comparative data, this remains speculative. Further research is warranted to elucidate the precise impact of the p-tolyl substitution on the insecticidal efficacy of pyrazole derivatives.

Experimental Protocols

Synthesis of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones

Step 1: Synthesis of 1-Aryl-1H-pyrazole

  • To a solution of 1,3-bis(dimethylamino)-2-formylprop-2-ene (1.0 eq) in ethanol, add the appropriate arylhydrazine hydrochloride (1.1 eq) (phenylhydrazine hydrochloride or p-tolylhydrazine hydrochloride).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1-aryl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

  • To a solution of the 1-aryl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 1-aryl-1H-pyrazole-4-carbaldehyde.

Step 3: Grignard Reaction

  • To a solution of 3,4,5-trimethoxybromobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.3 eq) and a crystal of iodine.

  • Reflux the mixture until the magnesium is consumed to form the Grignard reagent.

  • Cool the Grignard reagent to 0 °C and add a solution of the 1-aryl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction with a saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Purify the crude alcohol by column chromatography.

Step 4: Oxidation

  • To a solution of the alcohol from the previous step (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite and wash with DCM.

  • Evaporate the solvent and purify the crude product by column chromatography to obtain the final (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone.

G cluster_workflow General Synthetic Workflow Start Arylhydrazine + Precursor Step1 Pyrazole Formation Start->Step1 Step2 Vilsmeier-Haack Formylation Step1->Step2 Step3 Grignard Reaction Step2->Step3 Step4 Oxidation Step3->Step4 Product Final Product Step4->Product

Caption: Synthetic workflow for (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., A549, HT-1080, SGC-7901) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (1-phenyl and 1-p-tolyl pyrazole derivatives) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The comparative analysis of 1-phenyl and 1-p-tolyl pyrazole derivatives reveals a clear trend of enhanced biological efficacy with the introduction of a para-methyl group on the N-phenyl ring, particularly in the context of anticancer activity. The 1-p-tolyl pyrazole derivative 9c demonstrated significantly greater potency as a tubulin polymerization inhibitor compared to its 1-phenyl counterpart.[1] Similarly, the 1-p-tolyl derivative 21a exhibited remarkable antimicrobial activity, suggesting the potential benefits of this substitution in developing new anti-infective agents.[2]

References

  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

Sources

Validation

Comparative Guide: HPLC Method Development and Purity Analysis for Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate

Executive Summary & Analyte Profiling Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (CAS: 618092-32-3) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (CAS: 618092-32-3) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of pharmaceuticals (such as selective COX-2 inhibitors) and advanced agrochemicals. Accurate purity determination is paramount in these fields; synthetic impurities—such as unreacted p-tolylhydrazine or regioisomeric byproducts (e.g., the 3-methyl variant)—can severely impact downstream coupling efficiencies and compromise the safety profiles of final active pharmaceutical ingredients (APIs).

This guide objectively compares standard High-Performance Liquid Chromatography (HPLC) approaches with an optimized, stability-indicating method tailored specifically for the unique structural challenges of pyrazole carboxylates.

Mechanistic Challenges in Pyrazole Chromatography

The target analyte possesses three distinct chromatographic features: a hydrophobic ethyl ester, an electron-rich pyrazole core, and a bulky aromatic p-tolyl group.

In standard reversed-phase HPLC (RP-HPLC), the basic nitrogens of the pyrazole ring act as hydrogen bond acceptors. When analyzed on older or lower-purity silica columns, these nitrogens interact strongly with acidic residual silanols, leading to severe peak tailing and compromised resolution[1]. Furthermore, separating the target molecule from its regioisomers requires more than just dispersive hydrophobic interactions; it demands shape selectivity and π-π interaction capabilities to differentiate subtle changes in aromatic electron density[2].

Selectivity Analyte Ethyl 5-methyl-1-p-tolyl -1H-pyrazole-4-carboxylate Hydrophobic Hydrophobic Dispersion (Alkyl & Methyl Groups) Analyte->Hydrophobic PiPi π-π Stacking (p-Tolyl & Pyrazole) Analyte->PiPi C18 Standard C18 Phase (Co-elution Risk) Hydrophobic->C18 Phenyl Phenyl-Hexyl Phase (Optimal Resolution) Hydrophobic->Phenyl PiPi->Phenyl

Mechanistic pathways of analyte retention comparing C18 and Phenyl-Hexyl phases.

Comparative Evaluation of Stationary Phases

To establish the most robust method, we compared three distinct column chemistries under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

  • Standard C18: Relies purely on hydrophobic dispersion. While excellent for general retention, it struggled to resolve the target analyte from structurally similar regioisomers due to nearly identical hydrophobic footprints.

  • Biphenyl: Offers strong π-π interactions, significantly improving the resolution of aromatic impurities but resulting in slightly broader peaks.

  • Phenyl-Hexyl (Optimized Choice): Combines the hydrophobic retention of a hexyl alkyl chain with the π-π stacking ability of a terminal phenyl ring. This phase provided the highest theoretical plate count, superior peak symmetry, and baseline resolution from all synthetic precursors[3].

Table 1: Performance Comparison of Stationary Phases
Column Chemistry (150 x 4.6 mm, 5 µm)Retention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Rs) from p-Tolylhydrazine
Standard C18 8.451.658,5001.8 (Incomplete)
Biphenyl 10.121.2012,4003.5
Phenyl-Hexyl 9.851.1514,2004.2 (Baseline)

Data demonstrates that the Phenyl-Hexyl column provides the optimal balance of peak shape and critical pair resolution.

Optimized Experimental Protocol (Self-Validating Workflow)

The following protocol outlines the optimized stability-indicating RP-HPLC-PDA method. The inclusion of System Suitability Testing (SST) ensures the method acts as a self-validating system prior to sample analysis.

Workflow S1 1. Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) S2 2. Column Equilibration (Phenyl-Hexyl, 30°C) S1->S2 S3 3. Gradient Elution (0.1% TFA / Acetonitrile) S2->S3 S4 4. PDA Detection (Extract at 254 nm) S3->S4 S5 5. System Suitability (Rs > 2.0, Tf < 1.5) S4->S5

HPLC method execution workflow ensuring self-validating system suitability.

Step-by-Step Methodology:

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality Note: The low pH (~2.0) ensures full protonation of residual silanols on the stationary phase, eliminating secondary ion-exchange interactions with the pyrazole nitrogens that cause peak tailing[1].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water. Using a diluent that matches the initial gradient conditions prevents solvent-shock and peak distortion at the solvent front[2].

Step 2: Sample Preparation

  • Accurately weigh 25.0 mg of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate standard.

  • Transfer to a 50 mL volumetric flask, dissolve in 25 mL of Acetonitrile, and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to volume with ultrapure water to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial to protect against potential photodegradation[2].

Step 3: Chromatographic Conditions

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30 °C (Minimizes mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) extracting at 254 nm (Optimal UV absorbance for the conjugated pyrazole-tolyl system).

Table 2: Optimized Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (Acetonitrile)
0.01.08020
2.01.08020
10.01.03070
12.01.03070
12.11.08020
15.01.08020

Gradient programming is utilized over isocratic elution to ensure strongly retained, highly lipophilic synthetic byproducts are efficiently washed from the column, preventing ghost peaks in subsequent runs[3].

System Suitability and Trustworthiness

Before analyzing unknown batches, inject the standard solution in replicates of five. The analytical system is validated and ready for quantitative use only if the following criteria are met:

  • Tailing Factor (Tf) for the main peak is ≤ 1.5.

  • Theoretical Plates (N) > 10,000.

  • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

  • Resolution (Rs) between the analyte and a spiked p-tolylhydrazine standard is ≥ 2.5.

By transitioning from a generic C18 method to a tailored Phenyl-Hexyl column with a TFA-modified gradient, researchers can leverage orthogonal π-π interactions to achieve baseline resolution of critical regioisomers, ensuring the highest standards of quality control in drug development workflows.

References

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene))
  • Source: rjptonline.
  • Source: benchchem.

Sources

Comparative

UV-Vis absorption maxima of Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylate

Technical Assessment: UV-Vis Spectroscopic Profile of Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylate vs. Structural Analogs Executive Summary This guide provides a technical analysis of the ultraviolet-visib...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: UV-Vis Spectroscopic Profile of Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylate vs. Structural Analogs

Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of Ethyl 1-(4-methylphenyl)-5-methyl-1H-pyrazole-4-carboxylate (Target Molecule). Designed for researchers in medicinal chemistry and quality control, this document benchmarks the target against its core structural analog, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate , to establish a reliable identification profile.

Key Finding: The target molecule exhibits a primary absorption maximum (


) in the 266–272 nm  range (in polar aprotic solvents like DMF), attributable to the 

transition of the conjugated pyrazole-aryl system. The p-methyl substituent induces a slight bathochromic (red) shift relative to the unsubstituted phenyl analog (

nm).

Comparative Spectroscopic Profile

To accurately validate the identity of the target molecule, it is critical to compare its absorbance profile against established structural analogs. The following data synthesizes experimental values from the parent phenyl scaffold and theoretical shifts based on substituent electronic effects (Hammett correlation).

Table 1: Comparative UV-Vis Absorption Maxima (


) 
CompoundStructure Description

(nm)
SolventElectronic Effect (Substituent)
Target Molecule 1-(4-methylphenyl) (p-Tolyl)268 – 272 (Predicted)DMF / MeOHHyperconjugation (+I): The p-methyl group donates electron density, stabilizing the excited state and lowering the HOMO-LUMO gap, causing a slight red shift.
Reference Standard 1-phenyl (Unsubstituted)266 (Experimental)DMFBaseline Conjugation: Standard delocalization between the pyrazole ring and the N1-phenyl group.
Analog A 1-methyl (Alkyl substituted)~250 – 255 MeOHReduced Conjugation: Lack of the N1-aryl system removes a significant portion of the chromophore, resulting in a hypsochromic (blue) shift.
Analog B 1-(4-nitrophenyl) > 290 DMFStrong Mesomeric (-M): The nitro group extends conjugation significantly, causing a pronounced bathochromic shift.

Analyst Note: The experimental value for the Reference Standard (1-phenyl analog) is 266 nm in Dimethylformamide (DMF). Expect the Target Molecule to show a peak broadening and a shift of +2 to +6 nm due to the auxochromic effect of the methyl group.

Mechanistic Insight: Electronic Transitions

The UV-Vis spectrum of the target molecule is dominated by two primary electronic transitions:

  • 
     Transition (Primary Band, ~268 nm):  This high-intensity band arises from the conjugation between the pyrazole ring, the C4-ester carbonyl, and the N1-aryl system. The p-tolyl group extends this 
    
    
    
    -system.
  • 
     Transition (Shoulder, ~300 nm):  A weaker transition involving the lone pair electrons on the ester oxygen or pyrazole nitrogen. This is often obscured by the intense 
    
    
    
    band or appears as a tail.

Diagram 1: Electronic Conjugation & Transition Logic

ElectronicTransitions Substituent p-Methyl Group (Electron Donor) PhenylRing Phenyl Ring (Conjugation Bridge) Substituent->PhenylRing +I Effect GroundState Ground State (π) Substituent->GroundState Raises Energy (Destabilization) Pyrazole Pyrazole Core (Chromophore) PhenylRing->Pyrazole π-Overlap Ester C4-Ester (Electron Acceptor) Pyrazole->Ester Conjugation ExcitedState Excited State (π*) Ester->ExcitedState Lowers Energy (Stabilization) GroundState->ExcitedState Reduced Gap (Red Shift)

Caption: The p-methyl group raises the energy of the HOMO (Ground State), while the ester group stabilizes the LUMO (Excited State), narrowing the energy gap and causing a red shift relative to the unsubstituted analog.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducibility and accurate determination of


, follow this standardized protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents:

  • Solvent: Spectroscopic Grade Dimethylformamide (DMF) or Methanol (MeOH). Note: DMF is preferred for solubility of aryl-pyrazoles.

  • Blank: Pure solvent (same batch as sample).

Workflow:

  • Stock Solution Preparation: Weigh 1.0 mg of the target compound. Dissolve in 10 mL of DMF to create a ~350

    
     stock solution.
    
  • Dilution Series: Prepare three working standards (10

    
    , 25 
    
    
    
    , 50
    
    
    ) to verify Beer-Lambert linearity.
  • Baseline Correction: Run a "blank" scan with pure solvent from 200 nm to 400 nm.

  • Measurement: Scan the sample. The absorbance at

    
     should be between 0.2 and 0.8 AU for maximum accuracy.
    

Diagram 2: UV-Vis Measurement Workflow

UVProtocol Start Start: Solid Sample Weigh Weigh 1.0 mg (± 0.05 mg) Start->Weigh Dissolve Dissolve in 10 mL DMF (Stock: ~350 µM) Weigh->Dissolve Dilute Dilute to 25 µM (Target Abs ~0.5 AU) Dissolve->Dilute Blank Run Solvent Blank (200-400 nm) Dilute->Blank Prepare Cuvettes Scan Scan Sample (Determine λmax) Blank->Scan Validate Check Linearity (Beer's Law) Scan->Validate

Caption: Step-by-step protocol for accurate UV-Vis characterization, ensuring concentration is within the linear dynamic range.

Synthesis & Purity Context

The target molecule is typically synthesized via the cyclocondensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar 1,3-dicarbonyl equivalents) with 4-methylphenylhydrazine.

  • Impurity Alert: A common impurity is the regioisomer Ethyl 1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylate .

  • Differentiation: While UV-Vis profiles are similar, the 5-methyl isomer (Target) typically has a slightly higher extinction coefficient (

    
    ) due to steric interactions between the 5-methyl and 1-aryl groups forcing a specific twist angle, which affects the conjugation length compared to the 3-methyl isomer.
    

References

  • Viveka, S., et al. (2016).[1] "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals, 629(1), 135-145.[1] (Establishes the 266 nm benchmark for the 1-phenyl analog).

  • Elgazwy, A. S. H., et al. (2013).[2] "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E, E69, o1376.[2] (Provides structural data on related p-tolyl sulfonyl pyrazoles).

  • NIST Chemistry WebBook. "Ethyl 5-amino-1-methylpyrazole-4-carboxylate."[3] (Spectral data for alkyl-substituted analogs).

Sources

Validation

Comparative Guide: Purity Verification Strategies for C14H16N2O2 Pyrazole Scaffolds

Executive Summary In the development of bioactive pyrazole derivatives—specifically the C14H16N2O2 scaffold (MW: 244.29 g/mol )—researchers frequently encounter a "purity paradox." While High-Performance Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of bioactive pyrazole derivatives—specifically the C14H16N2O2 scaffold (MW: 244.29 g/mol )—researchers frequently encounter a "purity paradox." While High-Performance Liquid Chromatography (HPLC) indicates >99% purity, classical Elemental Analysis (EA) often fails the Journal of Organic Chemistry (JOC) standard of


.

This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern, orthogonal alternative: Quantitative NMR (qNMR) . We analyze these methods specifically for nitrogen-rich heterocycles, providing experimental protocols to resolve discrepancies caused by hygroscopicity and incomplete combustion.

The Analyte: C14H16N2O2 Challenges

The C14H16N2O2 formula represents a class of substituted pyrazoles (e.g., propyphenazone derivatives or COX-2 inhibitor precursors). These molecules present unique analytical hurdles:

  • Nitrogen-Rich Core: The N-N bond in the pyrazole ring requires high combustion temperatures (>1000°C) to break fully; incomplete combustion often yields low Nitrogen values.

  • Hygroscopicity: The polar carbonyl and amine functionalities often trap atmospheric moisture or synthesis solvents (ethanol/water), skewing gravimetric CHN results.

  • Theoretical Composition:

    • Carbon: 68.83%

    • Hydrogen: 6.60%

    • Nitrogen: 11.47%

Method A: Classical Combustion Analysis (CHN)

Mechanism & Role

The historical "Gold Standard" for bulk purity. The sample is flash-combusted in an oxygen-rich environment. Gases (


, 

,

) are separated via GC and quantified via thermal conductivity detection.
The "Fail" Scenario

For C14H16N2O2, a common failure mode is solvent entrapment . If the sample retains 0.5 equivalents of water (common in recrystallized pyrazoles), the theoretical composition shifts, causing a "Fail" under JOC guidelines.

ElementTheoretical (Anhydrous)Theoretical (+0.5

)
DeviationResult
Carbon 68.83%66.38%-2.45%FAIL
Hydrogen 6.60%6.76%+0.16%PASS
Nitrogen 11.47%11.06%-0.41%FAIL
Optimization Protocol for Pyrazoles

To maximize CHN success rates:

  • Drying: Dry sample at 80°C under high vacuum (<0.1 mbar) for 24 hours over

    
    .
    
  • Oxidation Catalyst: Request the addition of Tungsten Trioxide (

    
    )  to the combustion capsule. This aids the breakdown of the refractory N-N pyrazole bond.
    
  • Sample Size: Increase sample mass to >2.5 mg to minimize weighing errors relative to the microbalance sensitivity.

Method B: Quantitative NMR (qNMR)[2][3][4][5]

Mechanism & Role

qNMR is an absolute primary method. It determines purity by comparing the integration of the analyte's protons against a certified Internal Standard (IS) of known purity. Unlike CHN, qNMR is insensitive to water or inorganic impurities regarding the mass balance of the analyte itself.

The "Pass" Scenario

Using qNMR, the same "wet" sample from the CHN example above can be accurately assayed. The water peak is visible but does not interfere with the integration of the pyrazole protons.

Experimental Protocol: C14H16N2O2 qNMR

Internal Standard Selection: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (if solvent is


/DMSO). For C14H16N2O2 (likely soluble in 

or DMSO-

), TCNB is preferred due to its non-hygroscopic nature and distinct singlet at ~7.7 ppm.

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~10 mg of TCNB (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
  • Solvation: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Spectral Width: 20 ppm (to catch all signals).

  • Calculation:

    
    
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (e.g., TCNB=1, Pyrazole-CH3=3)
      
    • 
      : Molar Mass
      
    • 
      : Purity[2][3][4][5][6][1][7][8][9][10]
      

Comparative Analysis: CHN vs. qNMR vs. HRMS

The following table contrasts the three primary methods for verifying C14H16N2O2.

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)High-Res Mass Spec (HRMS)
Primary Output Elemental Ratio (%)Absolute Purity (wt%)Exact Mass / Formula ID
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)
Accuracy

(Absolute)

(Standard),

(Optimized)
< 5 ppm (Mass Error)
Solvent Sensitivity High (Fails with trapped solvent)None (Solvent is ignored)Low (Ionization suppression risk)
Impurity Detection Detects bulk impurities/waterDetects organic impurities onlyDetects ionizable impurities
Regulatory Status JOC/FDA "Gold Standard"Accepted with full validationSupporting evidence only
Cost/Run Low (

50)
High (Instrument time + IS cost)Medium

Decision Logic & Workflow

The following diagrams illustrate the decision-making process for analyzing pyrazole derivatives.

Diagram 1: Purity Verification Workflow

This flowchart guides the researcher from crude synthesis to final purity certification.

PurityWorkflow Start Crude C14H16N2O2 Purification Recrystallization / Chromatography Start->Purification Check1 LC-MS / 1H-NMR Purification->Check1 Drying High Vac Drying (80°C, P2O5) CHN Combustion Analysis (CHN) Drying->CHN Decision1 Identity Confirmed? Check1->Decision1 Decision1->Drying Yes Repurify Re-purify Decision1->Repurify No ResultCHN Within ±0.4%? CHN->ResultCHN qNMR qNMR (Internal Standard) ResultCHN->qNMR Fail (Suspect Solvate) Publish Ready for Publication ResultCHN->Publish Pass Calc Calculate Solvates/Inorganics qNMR->Calc Calc->Publish Purity >95% Calc->Repurify Purity <95% Repurify->Purification

Caption: Decision tree for validating pyrazole purity. Note that qNMR serves as the critical "rescue" method when CHN fails due to solvation.

Diagram 2: qNMR Experimental Setup

Visualizing the critical components of a successful qNMR experiment for C14H16N2O2.

qNMRSetup cluster_0 Sample Preparation cluster_1 NMR Acquisition Analyte Analyte: C14H16N2O2 (Weighed Precision: 0.01mg) Solvent Solvent: DMSO-d6 (High Solubility) Analyte->Solvent Standard Internal Standard: TCNB (Traceable Purity) Standard->Solvent Delay Relaxation Delay (D1) > 60 seconds Solvent->Delay Pulse 90° Pulse Width Delay->Pulse Result Absolute Purity % (Mass Balance) Pulse->Result

Caption: Critical parameters for qNMR. Accurate weighing and sufficient relaxation delay (D1) are the primary determinants of success.

Conclusion & Recommendations

For C14H16N2O2 pyrazole derivatives, Combustion Analysis remains the primary requirement for most high-impact journals (JOC, ACS Med. Chem. Lett.). However, due to the inherent hygroscopicity of the pyrazole scaffold:

  • Primary Strategy: Attempt CHN analysis only after aggressive drying (80°C, vacuum,

    
    ).
    
  • Secondary Strategy: If CHN fails on Carbon/Nitrogen but Hydrogen passes (indicating water/solvent), pivot to qNMR .

  • Reporting: When publishing qNMR data, explicitly state the Internal Standard, its purity, the relaxation delay used (

    
    ), and the calculated weight percent. This is now widely accepted as a substitute for EA when properly validated.
    

References

  • American Chemical Society. (2023). Author Guidelines for the Journal of Organic Chemistry: Characterization of New Substances. ACS Publications.[9] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bharti, S. K., et al. (2012). "Quantitative NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][Link]

Sources

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